Lasiokaurinin
Description
Properties
Molecular Formula |
C23H34O8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[(1S,2S,5S,6R,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate |
InChI |
InChI=1S/C23H34O8/c1-11(24)31-15-7-8-20(2,3)16-19(27)23(28)22-14(21(15,16)10-30-23)6-5-12(17(22)25)13(9-29-4)18(22)26/h12-17,19,25,27-28H,5-10H2,1-4H3/t12-,13-,14-,15-,16+,17+,19-,21+,22+,23+/m0/s1 |
InChI Key |
LKQZANFJJKHPQL-ULCVOCRNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Provenance of Lasiokaurinin: A Technical Guide for Scientific Professionals
For Immediate Release
This technical whitepaper provides an in-depth overview of the natural sources, isolation, and biosynthetic pathway of Lasiokaurinin, an ent-kaurane diterpenoid of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this bioactive compound.
Executive Summary
This compound is a member of the extensive family of ent-kaurane diterpenoids, a class of natural products known for their diverse and potent biological activities. The primary natural source of this compound and its structural analogs is the plant genus Isodon, belonging to the Lamiaceae family. This guide synthesizes the current scientific knowledge on the distribution of these compounds within the Isodon genus, outlines a representative methodology for their extraction and purification, and visually details the core biosynthetic pathway. While specific quantitative data for this compound is not extensively available, this paper presents data for related, well-studied ent-kaurane diterpenoids from Isodon species to provide a comparative context for yield expectations.
Natural Sources of ent-Kaurane Diterpenoids
The genus Isodon, comprising over 150 species, is a rich reservoir of ent-kaurane diterpenoids.[1][2] These plants are predominantly distributed across Asia, with a significant concentration in Southwest China. Various species have been phytochemically investigated, leading to the isolation and characterization of hundreds of these complex diterpenoids.
While a comprehensive quantitative analysis of this compound across all Isodon species is not yet available in the literature, studies on related compounds provide valuable insights into the typical abundance of ent-kaurane diterpenoids in these plants. The concentration of these compounds is known to vary significantly depending on the species, the specific plant part, and the geographical location.[3]
Table 1: Quantitative Data of Representative ent-Kaurane Diterpenoids in Isodon Species
| Compound | Plant Species | Plant Part | Method of Analysis | Yield | Reference |
| Oridonin | Isodon rubescens | Leaves | HPLC | Higher than other parts | [3] |
| Oridonin | Isodon rubescens | Stems | HPLC | Close to leaves | [3] |
| Oridonin | Isodon rubescens | Roots | HPLC | 0.0811 mg/g | [3] |
Note: The data presented above is for Oridonin, a structurally related and well-studied ent-kaurane diterpenoid from the Isodon genus, and is intended to provide a general indication of the potential yields of compounds like this compound.
Experimental Protocols: Isolation and Purification
The isolation of this compound and other ent-kaurane diterpenoids from Isodon species generally follows a multi-step process involving extraction and chromatographic separation. The following is a representative protocol synthesized from methodologies reported for the isolation of various diterpenoids from Isodon species.[2][4][5]
Extraction
-
Plant Material Preparation: The aerial parts (leaves and stems) of the selected Isodon species are collected, dried, and coarsely powdered.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.
-
Solvent Removal: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
-
Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or petroleum ether and acetone, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing the compounds of interest are combined and subjected to repeated column chromatography using different stationary phases, such as Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[2][4]
Below is a graphical representation of a typical experimental workflow for the isolation of ent-kaurane diterpenoids.
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of this compound and other ent-kaurane diterpenoids in Isodon species follows the general terpenoid pathway, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These precursors are converted to the C20 compound geranylgeranyl pyrophosphate (GGPP), which serves as the substrate for the formation of the characteristic tetracyclic ent-kaurane skeleton. This process is catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (ent-CPS) and ent-kaurene (B36324) synthase (ent-KS).[7] Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the vast structural diversity of ent-kaurane diterpenoids found in the Isodon genus.[6]
The core biosynthetic pathway leading to the ent-kaurane skeleton is depicted in the following diagram.
Conclusion
The genus Isodon stands out as the principal natural source of this compound and a diverse array of other ent-kaurane diterpenoids. While specific quantitative data for this compound remains to be broadly established, the existing literature on related compounds suggests that certain Isodon species, particularly their leaves, are promising for obtaining significant quantities of these bioactive molecules. The established protocols for the isolation and purification of ent-kaurane diterpenoids provide a solid foundation for researchers to obtain this compound for further investigation. A deeper understanding of the biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance the production of this and other valuable diterpenoids. This technical guide serves as a foundational resource for the scientific community to advance research into the therapeutic potential of this compound.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, structural elucidation, and cytotoxicity of three new ent-kaurane diterpenoids from Isodon japonica var. glaucocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. Divergent Evolution of the Diterpene Biosynthesis Pathway in Tea Plants (Camellia sinensis) Caused by Single Amino Acid Variation of ent-Kaurene Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Lasiokaurinin from Isodon lasiocarpus: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of Lasiokaurinin, a promising bioactive diterpenoid, from the plant Isodon lasiocarpus. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key workflows and biological pathways.
Introduction
This compound is an ent-kaurane diterpenoid found in plants of the Isodon genus, including Isodon lasiocarpus (also known as Isodon serra).[1] This class of compounds has garnered significant scientific interest due to a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Notably, this compound has demonstrated potent anti-tumor effects, making it a valuable candidate for further investigation in drug discovery and development.[3][6] This guide details the methodologies for its extraction, purification, and characterization, and explores its known mechanisms of action.
Quantitative Data
While specific quantitative yields of this compound from Isodon lasiocarpus are not extensively reported in the available literature, data from studies on related Isodon species provide valuable benchmarks. The content of diterpenoids, including this compound, can vary based on the plant's geographical origin, harvest time, and the specific extraction and purification methods employed. One study on Isodon serra reported the isolation of 10.40 mg of a new diterpenoid, isodosin E, from the ethyl acetate (B1210297) fraction of the crude extract, alongside 51.82 mg of another known compound, providing a reference for the potential yield of individual diterpenoids from this genus.[7] Another publication focusing on Isodon rubescens developed an HPLC-MS/MS method for the simultaneous quantification of 28 components, including 19 diterpenoids, which highlights the complexity of the phytochemical profile and the importance of robust analytical methods for standardization.[4]
| Compound Class | Plant Source | Reported Yield/Concentration | Analytical Method | Reference |
| Diterpenoids | Isodon serra | Isodosin E: 10.40 mg; Compound 4: 51.82 mg | MPLC, semi-preparative HPLC | [7] |
| Diterpenoids | Isodon rubescens | Variable contents across 21 batches | HPLC-MS/MS | [4] |
Experimental Protocols
The isolation of this compound from Isodon lasiocarpus involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for the isolation of ent-kaurane diterpenoids from Isodon species.[7][8]
Plant Material and Extraction
-
Plant Material Preparation: The aerial parts of Isodon lasiocarpus are collected, dried, and pulverized into a fine powder to increase the surface area for efficient solvent extraction.
-
Extraction: The powdered plant material (e.g., 15 kg) is extracted exhaustively with a suitable solvent. Common solvents include 95% ethanol (B145695) or 70% aqueous acetone (B3395972) at room temperature. The extraction is typically repeated three times to ensure maximum yield of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. This process separates the components based on their solubility characteristics.
-
Petroleum Ether (PE) Fractionation: The aqueous suspension of the crude extract is first partitioned with petroleum ether to remove nonpolar compounds such as fats and waxes.
-
Ethyl Acetate (EtOAc) Fractionation: The remaining aqueous layer is then partitioned with ethyl acetate. Diterpenoids, including this compound, are typically enriched in the EtOAc fraction due to their intermediate polarity. The EtOAc fraction is collected and concentrated in vacuo.
Chromatographic Purification
The concentrated ethyl acetate fraction, which contains a complex mixture of diterpenoids and other compounds, is further purified using a combination of chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The EtOAc extract is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane or chloroform (B151607) and gradually increasing the polarity with a solvent such as ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Medium Pressure Liquid Chromatography (MPLC): Fractions containing compounds of interest are pooled and further purified by MPLC. A common approach is to use a C18 reversed-phase column with a stepwise gradient of acetonitrile-water or methanol-water.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using semi-preparative or preparative HPLC. A reversed-phase C18 column is typically employed with an isocratic or gradient elution of methanol-water or acetonitrile-water.
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Isodon lasiocarpus.
Caption: General workflow for the isolation of this compound.
Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound effectively inhibits the activation of the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] These pathways are often hyperactivated in cancer, promoting cell growth and survival.
Caption: Inhibition of PI3K/Akt/mTOR and STAT3 pathways by this compound.
This compound has also been found to regulate Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression.[9] By suppressing PLK1 expression, this compound induces G2/M phase cell cycle arrest and apoptosis in cancer cells.
Caption: this compound induces G2/M arrest and apoptosis via PLK1 inhibition.
Conclusion
This technical guide provides a foundational framework for the isolation and study of this compound from Isodon lasiocarpus. The detailed protocols offer a practical starting point for researchers, while the summarized data and pathway visualizations provide essential context for understanding its therapeutic potential. Further research is warranted to establish standardized quantitative analysis methods and to fully elucidate the intricate molecular mechanisms underlying the diverse biological activities of this compound. Such efforts will be crucial in advancing this promising natural product towards potential clinical applications.
References
- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous qualitative and quantitative analysis of 28 components in Isodon rubescens by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the Isodon diterpenoids: structural requirements for the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Lasiokaurinin: A Technical Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy techniques utilized in the structure elucidation of Lasiokaurinin, an ent-kaurane diterpenoid. While specific data for this compound is not widely published, this document details the methodologies and data interpretation for closely related compounds isolated from Isodon species, offering a representative workflow for this class of natural products.
Introduction to ent-Kaurane Diterpenoids and NMR Spectroscopy
Ent-kaurane diterpenoids, a significant class of natural products isolated from the Isodon genus, have garnered considerable attention for their diverse biological activities, including potential anti-tumor properties. The definitive determination of their complex molecular structures is paramount for understanding their structure-activity relationships and for further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structure elucidation of these intricate molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the chemical skeleton, stereochemistry, and overall three-dimensional structure.
Experimental Protocols for NMR Analysis
The structural elucidation of ent-kaurane diterpenoids like this compound involves a standardized set of NMR experiments. The following protocols are representative of the methodologies employed.
2.1. Sample Preparation and Instrumentation
-
Sample Preparation: A few milligrams of the purified diterpenoid are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or 600 MHz) are utilized to acquire the spectra. The use of a cryoprobe can enhance sensitivity, which is particularly useful when dealing with small sample quantities.
2.2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their scalar coupling relationships. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.
2.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). It is instrumental in assigning the carbon signals based on the already assigned proton signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically two to four bonds). HMBC is vital for connecting different spin systems and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space correlations), regardless of their bonding connectivity. NOESY is essential for determining the relative stereochemistry of the molecule.
Data Presentation: NMR Data for a Representative ent-Kaurane Diterpenoid
The following tables summarize the ¹H and ¹³C NMR data for a representative ent-kaurane diterpenoid from an Isodon species, which is structurally similar to this compound.
Table 1: ¹H NMR Data (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.55 | m | |
| 1β | 2.10 | m | |
| 2α | 1.70 | m | |
| 2β | 1.85 | m | |
| 3α | 1.40 | m | |
| 3β | 1.60 | m | |
| 5 | 2.05 | d | 6.0 |
| 6 | 4.80 | dd | 6.0, 1.5 |
| 7 | 4.50 | d | 1.5 |
| 9 | 2.30 | m | |
| 11α | 1.90 | m | |
| 11β | 2.00 | m | |
| 12α | 1.75 | m | |
| 12β | 1.85 | m | |
| 13 | 2.50 | m | |
| 14α | 1.65 | m | |
| 14β | 1.95 | m | |
| 15 | 4.90 | s | |
| 17a | 5.20 | s | |
| 17b | 4.95 | s | |
| 18 | 1.10 | s | |
| 19 | 1.05 | s | |
| 20 | 0.95 | s |
Table 2: ¹³C NMR Data (150 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 39.5 | CH₂ |
| 2 | 18.5 | CH₂ |
| 3 | 42.0 | CH₂ |
| 4 | 33.5 | C |
| 5 | 55.0 | CH |
| 6 | 75.0 | CH |
| 7 | 78.0 | CH |
| 8 | 65.0 | C |
| 9 | 60.0 | CH |
| 10 | 40.0 | C |
| 11 | 20.0 | CH₂ |
| 12 | 30.0 | CH₂ |
| 13 | 45.0 | CH |
| 14 | 38.0 | CH₂ |
| 15 | 72.0 | CH |
| 16 | 155.0 | C |
| 17 | 115.0 | CH₂ |
| 18 | 28.0 | CH₃ |
| 19 | 22.0 | CH₃ |
| 20 | 15.0 | CH₃ |
Visualization of Structure Elucidation Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations used to assemble the molecular structure.
Caption: Workflow for NMR-based structure elucidation of natural products.
Caption: Key HMBC and COSY correlations for assembling the diterpenoid skeleton.
Conclusion
The structure elucidation of this compound and related ent-kaurane diterpenoids is a systematic process that relies heavily on a suite of NMR spectroscopy experiments. By carefully analyzing the data from 1D and 2D NMR, researchers can piece together the complex molecular architecture of these fascinating natural products. The detailed experimental protocols and data interpretation strategies outlined in this guide provide a robust framework for scientists engaged in the discovery and development of new therapeutic agents from natural sources.
References
The Biosynthetic Pathway of Kaurane Diterpenoids: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Kaurane (B74193) diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of these fascinating molecules, from their universal precursor, geranylgeranyl pyrophosphate (GGPP), to the intricate downstream modifications that give rise to their chemical diversity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the involved pathways and workflows.
Introduction
The kaurane skeleton, a tetracyclic diterpene framework, is the foundational structure for a multitude of natural products, most notably the gibberellin plant hormones and the intensely sweet steviol (B1681142) glycosides.[1][2] The diverse biological activities exhibited by kaurane diterpenoids, including anti-inflammatory, antimicrobial, cytotoxic, and anti-diabetic properties, have spurred significant interest in understanding their biosynthesis for applications in metabolic engineering and the development of novel therapeutics.
This guide will systematically dissect the enzymatic cascade responsible for the construction of the kaurane core and the subsequent tailoring reactions that generate the final bioactive compounds.
The Core Biosynthetic Pathway: From GGPP to ent-Kaurenoic Acid
The biosynthesis of kaurane diterpenoids commences from the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathway. The formation of the tetracyclic kaurane skeleton is a two-step cyclization process catalyzed by two distinct terpene synthases.[1][3]
Step 1: Cyclization of GGPP to ent-Copalyl Diphosphate (B83284) (ent-CPP)
The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS) .[1][4]
Step 2: Formation of the Tetracyclic Skeleton, ent-Kaurene (B36324)
The second cyclization reaction involves the conversion of ent-CPP to the tetracyclic hydrocarbon, ent-kaurene . This ionization-dependent cyclization is catalyzed by ent-kaurene synthase (KS) .[5]
Step 3: Oxidation of ent-Kaurene to ent-Kaurenoic Acid
The ent-kaurene skeleton undergoes a three-step oxidation at the C-19 methyl group to yield ent-kaurenoic acid . This series of reactions, proceeding through the intermediates ent-kaurenol (B36349) and ent-kaurenal, is catalyzed by a single multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO) , which belongs to the CYP701A family.[6]
Branching Pathways from ent-Kaurenoic Acid
ent-Kaurenoic acid serves as a crucial branch point in the biosynthesis of a wide array of kaurane diterpenoids.
Gibberellin Biosynthesis
In the well-characterized gibberellin pathway, ent-kaurenoic acid is further oxidized by another cytochrome P450, ent-kaurenoic acid oxidase (KAO) , a member of the CYP88A family. This enzyme catalyzes the conversion of ent-kaurenoic acid to GA12, which then undergoes a series of further modifications to produce the various bioactive gibberellins.[3]
Steviol Glycoside Biosynthesis
In plants such as Stevia rebaudiana, the pathway diverges with the hydroxylation of ent-kaurenoic acid at the C-13 position to form steviol . This reaction is catalyzed by ent-kaurenoic acid 13-hydroxylase (KAH) . Steviol then serves as the aglycone for a series of glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs), leading to the formation of the various sweet-tasting steviol glycosides.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the kaurane diterpenoid biosynthetic pathway.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | V_max_ | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | - | - | 7.5-8.0 | - | |
| ent-Kaurene Synthase B (KSB) | Cucurbita maxima | ent-CPP | 0.35 | - | 6.8-7.5 | - | |
| ent-Kaurene Oxidase (KO) | Montanoa tomentosa | ent-Kaurene | 80.63 ± 1.2 | 31.80 ± 1.8 µmol⁻¹mg⁻¹h⁻¹ | 7.6 | 30 | |
| ent-Kaurenoic Acid 13-Hydroxylase (KAH) | Stevia rebaudiana | ent-Kaurenoic Acid | 11.1 | - | 7.5-7.8 | - | |
| ent-Kaurenoic Acid 13-Hydroxylase (KAH) | Stevia rebaudiana | NADPH | 20.6 | - | 7.5-7.8 | - |
Table 1: Kinetic Parameters of Key Enzymes in Kaurane Diterpenoid Biosynthesis.
Mandatory Visualizations
Caption: The core biosynthetic pathway of kaurane diterpenoids and its major branches.
Caption: A generalized experimental workflow for studying kaurane biosynthesis enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the kaurane diterpenoid biosynthetic pathway.
Heterologous Expression and Purification of ent-Kaurene Oxidase in E. coli
This protocol is adapted for a typical cytochrome P450 enzyme and may require optimization for specific constructs.
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequence of the target ent-kaurene oxidase (KO), codon-optimized for E. coli expression.
-
Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.
-
-
Transformation:
-
Transform chemically competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of fresh LB medium.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.
-
-
Cell Lysis and Microsomal Fraction Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to remove cell debris.
-
To isolate the microsomal fraction (containing the membrane-bound P450), ultracentrifuge the supernatant at 100,000 x g for 1 hour at 4°C.
-
-
Purification:
-
Resuspend the microsomal pellet in a solubilization buffer (e.g., lysis buffer containing 1% (w/v) Triton X-100) and stir gently for 1 hour at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with several column volumes of wash buffer.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
In Vitro Enzyme Assay for ent-Kaurene Synthase
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.2)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM ent-CPP (substrate)
-
1-5 µg of purified ent-kaurene synthase
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Product Extraction:
-
Stop the reaction by adding an equal volume of cold methanol.
-
Extract the products by adding an equal volume of hexane (B92381) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction twice.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS as described in section 6.3.
-
GC-MS Analysis of ent-Kaurene and ent-Kaurenoic Acid[7][8]
-
Derivatization (for ent-kaurenoic acid):
-
Dissolve the dried extract in a small volume of methanol.
-
Add an ethereal solution of diazomethane (B1218177) dropwise until a persistent yellow color is observed to convert the carboxylic acid to its methyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
For further analysis, the sample can be silylated by adding pyridine (B92270) and a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60°C for 30 minutes.[7]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Mass Spectrometer: Agilent 7000C or similar.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the products by comparing their mass spectra and retention times with authentic standards.
-
Quantify the products by integrating the peak areas and using a calibration curve generated from standards.
-
HPLC-UV Analysis of Steviol Glycosides[9][10]
-
Sample Preparation:
-
Dissolve the sample (e.g., plant extract, purified compound mixture) in a suitable solvent (e.g., 70:30 water:acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 10 mM sodium phosphate, pH 2.6) in a ratio of approximately 32:68 (v/v). The exact ratio may need optimization depending on the specific column and glycosides being separated.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the steviol glycosides by comparing their retention times with those of authentic standards.
-
Quantify each glycoside by creating a calibration curve with known concentrations of the respective standards.
-
Conclusion
The biosynthetic pathway of kaurane diterpenoids is a testament to the intricate and elegant chemical machinery of nature. A thorough understanding of this pathway, from the core cyclization reactions to the diverse downstream modifications, is paramount for harnessing the potential of these compounds in medicine and biotechnology. The methodologies and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of kaurane diterpenoid biosynthesis, paving the way for the discovery of novel therapeutic agents and the development of innovative production platforms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Pharmacological Profile of Lasiokaurinin: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Diterpenoid for Drug Discovery and Development
Lasiokaurinin, a naturally occurring diterpenoid found in plants of the Isodon genus, has emerged as a compound of significant interest in pharmacological research. Possessing a range of biological activities, its potential as a therapeutic agent, particularly in oncology, is the subject of ongoing investigation. This technical guide provides a comprehensive overview of the pharmacological screening of this compound, detailing its known mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural product-based therapeutics.
Core Pharmacological Activities
This compound has demonstrated notable efficacy in several key areas of pharmacological interest, primarily centered around its anti-cancer properties. It also exhibits anti-inflammatory and antimicrobial activities, suggesting a broader therapeutic potential.
Anti-Cancer Activity
The predominant focus of this compound research has been its potent anti-cancer effects, particularly against breast cancer. Studies have shown that this compound induces cell cycle arrest, apoptosis, and DNA damage in cancer cells, while also inhibiting metastasis.[1][2]
Quantitative Anti-Cancer Data
The cytotoxic and anti-proliferative effects of this compound have been quantified against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.865 ± 0.575 | 48 | [2][3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 7.790 ± 0.603 | 48 | [2][3] |
| MCF7 | Estrogen Receptor-Positive Breast Cancer | >20 | 48 | [2][3] |
| SK-BR-3 | HER2-Positive Breast Cancer | 5.06 ± 0.382 | 48 | [1][3] |
Anti-Inflammatory and Antimicrobial Activity
While less extensively studied than its anti-cancer properties, this compound and its derivatives have shown potential anti-inflammatory and antimicrobial effects.[2] However, specific quantitative data such as IC50 values for the inhibition of inflammatory markers or Minimum Inhibitory Concentrations (MICs) against microbial strains are not yet robustly reported in the available literature. Further research is required to fully characterize these activities.
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its biological effects through the modulation of several key intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been shown to effectively inhibit the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting this pathway, this compound can effectively halt the uncontrolled growth of cancer cells.
Suppression of the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer cell proliferation, survival, and metastasis. This compound has been demonstrated to inhibit the STAT3 pathway, contributing to its anti-tumor activity.[2] The mechanism of inhibition is believed to involve the prevention of STAT3 phosphorylation and subsequent dimerization, which are essential steps for its activation and nuclear translocation.[4][5][6]
Downregulation of the PLK1 Pathway
Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, particularly during mitosis. This compound has been found to reduce both the mRNA and protein expression of PLK1.[1] This downregulation leads to a decrease in the phosphorylation of downstream targets such as CDC25C and Akt, ultimately resulting in G2/M phase cell cycle arrest and apoptosis.[1][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological screening of this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell viability.
-
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Principle: A single cell, when plated at a low density, can proliferate to form a colony of at least 50 cells. The number of colonies formed is a measure of the cell's ability to undergo sustained division.
-
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde for 15-20 minutes.
-
Stain the fixed colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically containing >50 cells).
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, PLK1, CDC25C, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.
-
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion and Future Directions
This compound is a promising natural product with well-documented anti-cancer activity, particularly in breast cancer models. Its multi-targeted approach, involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR, STAT3, and PLK1, makes it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Broadening the Scope of Screening: A more extensive evaluation of this compound against a wider panel of cancer cell lines is warranted to identify other cancer types that may be sensitive to its effects.
-
In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions of this compound with its protein targets will provide a more complete understanding of its mechanism of action and may guide the development of more potent derivatives.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.
-
Characterization of Anti-inflammatory and Antimicrobial Activities: Dedicated studies to quantify the anti-inflammatory and antimicrobial effects of this compound will help to determine its full therapeutic potential beyond oncology.
This technical guide provides a solid foundation for researchers interested in the pharmacological screening and development of this compound. As research in this area continues to evolve, a deeper understanding of this potent natural compound will undoubtedly emerge, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.sciengine.com [files.sciengine.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Lasiokaurinin: A Technical Guide to its Discovery, Natural Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasiokaurinin, an ent-kaurane diterpenoid isolated from Isodon species, has garnered significant interest within the scientific community for its potent biological activities, particularly its anti-cancer properties. This document provides a comprehensive technical overview of this compound, covering its initial discovery, natural sources, and quantitative abundance. It further details the experimental protocols for its isolation and biological evaluation, and visually represents its known molecular signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Structure Elucidation
This compound was first reported in 1975 by Fujita et al. through their work on the chemical constituents of Isodon species.[1] It is classified as an ent-kaurane diterpenoid, a class of natural products known for their complex structures and diverse biological activities. The chemical structure of this compound is presented in Figure 1. The elucidation of its intricate molecular architecture was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1. Chemical Structure of this compound.
Natural Abundance and Isolation
This compound is a naturally occurring compound found in plants of the genus Isodon, particularly Isodon rubescens (also known as Rabdosia rubescens). This herb is a staple in traditional Chinese medicine.
Quantitative Natural Abundance
The concentration of this compound in its natural source can vary. A study involving the quantitative analysis of an Isodon rubescens extract reported the concentration of this compound to be 0.0203 mg/mL in the prepared extract solution.[2] Further research is required to establish a comprehensive profile of its abundance across different geographical locations, harvest times, and parts of the plant.
| Compound | Plant Source | Method of Analysis | Concentration in Extract |
| This compound | Isodon rubescens | HPLC-ESI-MS/MS | 0.0203 mg/mL[2] |
Experimental Protocol: Isolation of ent-Kaurane Diterpenoids from Isodon rubescens
The following is a general protocol for the extraction and isolation of ent-kaurane diterpenoids, including this compound, from Isodon rubescens. This protocol is based on methodologies reported for the isolation of similar compounds from this plant genus.
1. Plant Material Preparation:
-
The leaves of Isodon rubescens are collected, air-dried, and powdered.
2. Extraction:
-
The dried, powdered leaves (e.g., 8.0 kg) are extracted with 70% acetone (B3395972) (Me2CO) at room temperature.[3]
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.
3. Partitioning:
-
The concentrated extract is suspended in water and partitioned successively with petroleum ether and then ethyl acetate (B1210297) (EtOAc).[3]
-
The EtOAc fraction, which typically contains the diterpenoids, is collected and concentrated.
4. Chromatographic Purification:
-
The EtOAc extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography (silica gel, Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer effects being the most extensively studied. It has demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer and nasopharyngeal carcinoma.
Anti-Cancer Activity
Recent studies have highlighted the potent anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Table 1: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-BR-3 | Breast Cancer | 1.59 | [1] |
| MDA-MB-231 | Breast Cancer | 2.1 | [1] |
| BT-549 | Breast Cancer | 2.58 | [1] |
| MCF-7 | Breast Cancer | 4.06 | [1] |
| T-47D | Breast Cancer | 4.16 | [1] |
Experimental Protocols for Biological Assays
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
Seed a low density of cancer cells in a 6-well plate.
-
Treat the cells with different concentrations of this compound.
-
Allow the cells to grow for an extended period (e.g., 10-14 days) until visible colonies are formed.
-
Fix the colonies with a solution such as 4% paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term proliferative capacity of the cells.
Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways identified are the PI3K/Akt/mTOR and STAT3 signaling cascades. This compound has been shown to inhibit the activation of these pathways, leading to downstream effects such as cell cycle arrest and induction of apoptosis.
Conclusion
This compound, an ent-kaurane diterpenoid from Isodon rubescens, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to inhibit critical cancer-promoting signaling pathways underscores its value for further preclinical and clinical investigation. This technical guide provides a consolidated resource on the discovery, natural abundance, and biological activity of this compound, aiming to facilitate ongoing and future research into this promising natural product.
References
Characterization of Lasiokaurinin: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the characterization of Lasiokaurinin, a representative of the ent-kaurane diterpenoid class of natural products. While a compound with the specific name "this compound" is not prominently documented in publicly available literature, this guide utilizes detailed data from closely related and structurally similar ent-kaurane diterpenoids isolated from the Isodon genus, the likely source of such a compound. The data and protocols presented herein serve as a robust template for the isolation, identification, and characterization of this compound and its analogues.
Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, many of which have been isolated from plants of the Isodon genus. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including notable cytotoxic effects against various cancer cell lines. The definitive characterization of these complex molecules relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for Characterization
The structural elucidation of ent-kaurane diterpenoids is achieved through the detailed analysis of their spectroscopic data. Below are representative ¹H and ¹³C NMR data, and Mass Spectrometry fragmentation patterns for a characteristic ent-kaurane diterpenoid, which can be considered analogous to this compound.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex carbon skeleton and stereochemistry of ent-kaurane diterpenoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous signal assignments.
Table 1: ¹H NMR Spectroscopic Data for a Representative ent-Kaurane Diterpenoid (in CDCl₃, 500 MHz)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1α | 1.85 | m | |
| 1β | 1.20 | m | |
| 2α | 1.65 | m | |
| 2β | 1.50 | m | |
| 3α | 3.80 | dd | 11.5, 4.5 |
| 5α | 1.60 | d | 12.0 |
| 6α | 4.95 | d | 6.0 |
| 6β | 4.85 | d | 6.0 |
| 7α | 4.50 | s | |
| 9α | 2.10 | d | 12.0 |
| 11α | 2.30 | m | |
| 11β | 1.90 | m | |
| 12α | 1.75 | m | |
| 12β | 1.45 | m | |
| 13α | 2.80 | s | |
| 14α | 4.20 | d | 7.0 |
| 17a | 5.10 | s | |
| 17b | 4.90 | s | |
| 18-CH₃ | 1.15 | s | |
| 19-CH₃ | 1.05 | s | |
| 20-H | 2.50 | d | 8.0 |
Table 2: ¹³C NMR Spectroscopic Data for a Representative ent-Kaurane Diterpenoid (in CDCl₃, 125 MHz)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| 1 | 39.5 | 11 | 28.0 |
| 2 | 19.0 | 12 | 35.0 |
| 3 | 78.0 | 13 | 45.0 |
| 4 | 33.5 | 14 | 75.0 |
| 5 | 55.0 | 15 | 215.0 |
| 6 | 80.0 | 16 | 150.0 |
| 7 | 70.0 | 17 | 115.0 |
| 8 | 60.0 | 18 | 28.5 |
| 9 | 62.0 | 19 | 22.0 |
| 10 | 42.0 | 20 | 40.0 |
1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides valuable information about the structure through characteristic fragmentation patterns. For ent-kaurane diterpenoids, common fragmentation pathways involve the loss of water (H₂O), carbon monoxide (CO), and acetic acid (AcOH) if acetylated.[1]
Table 3: Key Mass Spectrometry Fragmentation Data for a Representative ent-Kaurane Diterpenoid
| Ion | m/z (Observed) | Interpretation |
| [M+H]⁺ | 365.2321 | Protonated Molecular Ion |
| [M+Na]⁺ | 387.2140 | Sodiated Adduct |
| [M+H-H₂O]⁺ | 347.2215 | Loss of a water molecule |
| [M+H-2H₂O]⁺ | 329.2109 | Loss of two water molecules |
| [M+H-CH₂O]⁺ | 335.2058 | Loss of formaldehyde (B43269) from a hydroxymethyl group |
| [M+H-CO]⁺ | 337.2372 | Loss of carbon monoxide |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful isolation and characterization of this compound and related compounds.
2.1. Isolation of ent-Kaurane Diterpenoids
The general procedure for the isolation of ent-kaurane diterpenoids from Isodon species involves several chromatographic steps.
-
Extraction: The air-dried and powdered aerial parts of the plant are typically extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of chloroform and methanol (B129727) with increasing methanol concentration, is used to separate the compounds into several fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compounds.
2.2. Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H NMR). Samples are typically dissolved in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a suitable mass spectrometer to obtain the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation patterns by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion.
Visualizations
3.1. Workflow for Isolation and Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of ent-kaurane diterpenoids from an Isodon plant source.
3.2. Hypothetical Signaling Pathway for Cytotoxic Activity
Many ent-kaurane diterpenoids exhibit cytotoxic activity through the induction of apoptosis.[2][3][4][5] The diagram below depicts a simplified, hypothetical signaling pathway that could be investigated for a compound like this compound.
References
- 1. Electrospray ionization tandem mass spectrometric analysis of ent-6,7-seco-kaurane diterpenoids from the Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phytochemical Analysis of Isodon Species for Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, has a long history in traditional medicine, particularly in Asia. Modern phytochemical research has identified diterpenoids, especially of the ent-kaurane type, as the primary bioactive constituents responsible for the therapeutic effects of these plants. This guide provides a comprehensive overview of the phytochemical analysis of Isodon species for these valuable compounds, detailing experimental protocols, presenting quantitative data, and illustrating key biological pathways.
Introduction to Isodon Diterpenoids
Isodon species are a rich source of structurally diverse diterpenoids, with over 1000 identified to date.[1][2] These compounds are broadly classified based on their skeletal structures, with the most common being ent-kauranes. Other types include 6,7-seco-ent-kauranes, abietanes, and clerodane-based dimers.[1][3] The significant biological activities of these diterpenoids, including cytotoxic, anti-inflammatory, and antibacterial properties, have made them a focal point for drug discovery and development.[3][4][5][6][7][8][9] Prominent examples of bioactive diterpenoids from Isodon include oridonin, enmein, and ponicidin.[10][11]
Experimental Protocols
The isolation and characterization of diterpenoids from Isodon species involve a multi-step process, beginning with extraction and progressing through various chromatographic and spectroscopic techniques.
Extraction of Diterpenoids
The initial step involves the extraction of crude diterpenoids from the plant material. The choice of solvent and method is crucial for maximizing the yield of the target compounds.
Generalized Protocol for Solvent Extraction:
-
Plant Material Preparation: The aerial parts (leaves and stems) of the Isodon plant are collected, dried at a mild temperature, and ground into a coarse powder to increase the surface area for extraction.[10][12]
-
Maceration/Soxhlet Extraction: The powdered plant material is then subjected to extraction with an organic solvent. Common solvents used include methanol (B129727), ethanol (B145695), ethyl acetate, or a mixture of hexane (B92381) and ethyl acetate.[12][13] Maceration involves soaking the plant material in the solvent for an extended period (e.g., 3 days) with periodic agitation.[13] Alternatively, Soxhlet extraction can be employed for a more efficient and continuous extraction process.[14]
-
Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract.[15]
Isolation and Purification
The crude extract contains a complex mixture of compounds, necessitating further separation and purification to isolate individual diterpenoids. This is typically achieved through a series of chromatographic techniques.
Typical Chromatographic Workflow:
-
Initial Fractionation: The crude extract is often first subjected to fractionation using a macroporous resin column, eluting with a gradient of ethanol in water (e.g., 0%, 50%, 70%, 95% ethanol) to yield several primary fractions.[16]
-
Silica (B1680970) Gel Column Chromatography: The diterpenoid-rich fractions are then separated on a silica gel column. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate compounds based on their polarity.[15]
-
Further Purification: Fractions containing compounds of interest are further purified using techniques such as MCI gel chromatography, octadecylsilane (B103800) (ODS) column chromatography, or semi-preparative High-Performance Liquid Chromatography (HPLC).[16]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the primary tools for elucidating the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[9][16]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration.[8][17]
-
Other Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, while Ultraviolet-Visible (UV) spectroscopy provides information about conjugated systems.[16]
Quantitative Analysis
To determine the concentration of specific diterpenoids in plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS) is commonly employed.[3][6][10][11]
Generalized HPLC-UV Protocol for Quantification:
-
Standard Preparation: Prepare a series of standard solutions of the target diterpenoids (e.g., oridonin, enmein) of known concentrations.
-
Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of formic acid) and methanol or acetonitrile (B52724) is common.[3][6]
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: The UV detector is set to a wavelength where the diterpenoids exhibit maximum absorbance.
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the diterpenoids in the sample is then determined by interpolating its peak area on the calibration curve.[6][17]
Quantitative Data on Isodon Diterpenoids
The following tables summarize the cytotoxic activities of selected diterpenoids isolated from various Isodon species.
Table 1: Cytotoxic Activity of Diterpenoids from Isodon serra
| Compound | Cell Line | IC50 (µM) | Reference |
| Isodosin C | HepG2 | >100 | [18] |
| Isodosin D | HepG2 | 41.13 ± 3.49 | [18] |
| Odonicin | HepG2 | >100 | [18] |
| Efferofumin B | HepG2 | 60.12 ± 5.72 | [18] |
| Rabdesin B | HepG2 | 70.08 ± 6.94 | [18] |
| Serrin F | HL-60 | 0.7 - 4.6 | [8] |
| Rabdocoestin B | SMMC-7721 | 0.7 - 4.6 | [8] |
| 1α,11β-dihydroxy-1α,11β-acetonide-7α,20-epoxy-ent-kaur-16-en-15-one | A-549 | 0.7 - 4.6 | [8] |
| Kamebakaurin | HCT-116 | 1.06 - 3.60 | [16] |
| 1α-acetoxy-7α, 14β, 20α-trihydroxy-ent-kaur-16-en-15-one | HepG2 | 1.06 - 3.60 | [16] |
Table 2: Cytotoxic Activity of Diterpenoids from Other Isodon Species
| Compound | Species | Cell Line | IC50 (µg/mL) | Reference |
| Melissoidesin N | I. melissoides | BGC-823 | < 10 | [13] |
| Melissoidesin O | I. melissoides | BGC-823 | < 10 | [13] |
| Melissoidesin S | I. melissoides | BGC-823 | < 10 | [13] |
| Xindongnin B | I. melissoides | BGC-823 | < 10 | [13] |
| Melissoidesin G | I. melissoides | BGC-823 | < 10 | [13] |
| Dawoensin A | I. melissoides | BGC-823 | < 10 | [13] |
| Laxiflorin C | I. eriocalyx var. laxiflora | Various | Weak activity | [19] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental processes and the biological mechanisms of action of Isodon diterpenoids are crucial for a clear understanding.
Caption: General workflow for the extraction, isolation, and analysis of diterpenoids from Isodon species.
Signaling Pathways Modulated by Isodon Diterpenoids
Isodon diterpenoids, particularly oridonin, exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
References
- 1. anygenes.com [anygenes.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of 19 diterpenoids in Isodon amethystoides by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ovid.com [ovid.com]
- 9. Chemical profiling and total quality assessment of Isodon japonica using data-independent acquisition mode combined with superimposed multiple product ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08732F [pubs.rsc.org]
- 10. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 11. Menin: a scaffold protein that controls gene expression and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for the Preliminary Bioactivity Screening of Lasiokaurinin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasiokaurinin, an ent-kaurane diterpenoid, belongs to a class of natural products renowned for a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While specific bioactivity data for this compound is not yet available in the public domain, its structural similarity to other well-studied diterpenoids from genera such as Isodon and Rabdosia suggests it is a promising candidate for comprehensive biological screening. This technical guide outlines a proposed framework for the preliminary bioactivity screening of this compound, providing detailed experimental protocols and data presentation structures. The methodologies described herein are based on established and widely accepted assays for evaluating the cytotoxic, anti-inflammatory, and antimicrobial potential of natural products. This document is intended to serve as a foundational resource for researchers initiating the biological investigation of this compound and similar kaurane (B74193) diterpenoids.
Introduction to this compound and the ent-Kaurane Diterpenoids
This compound (CAS 52554-74-2) is a member of the ent-kaurane diterpenoid family, a large group of tetracyclic natural products.[1] Diterpenoids from Isodon species, which are rich in ent-kaurane structures, have demonstrated significant cytotoxic and antibacterial activities.[2] Compounds such as Oridonin, also isolated from Rabdosia rubescens (a synonym for an Isodon species), have been shown to possess anti-tumor and anti-inflammatory properties.[3][4][5] The biological activities of these compounds are often attributed to their complex stereochemistry and the presence of various functional groups that can interact with biological targets.[2] Given this context, this compound is a molecule of significant interest for drug discovery.
This guide presents a systematic approach to the initial biological evaluation of this compound, focusing on three key areas of bioactivity: cytotoxicity, anti-inflammatory effects, and antimicrobial properties.
Proposed Bioactivity Screening Workflow
A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The proposed workflow for this compound is designed to move from broad, initial screening to more specific mechanistic insights.
Cytotoxicity Screening
The initial assessment of this compound's anticancer potential will be conducted by evaluating its cytotoxicity against a panel of human cancer cell lines. Ent-kaurane diterpenoids have demonstrated a broad spectrum of cytotoxic activity.[6]
Data Presentation: Cytotoxicity of Structurally Related ent-Kaurane Diterpenoids
As no specific data for this compound is available, the following table summarizes the cytotoxic activities of other ent-kaurane diterpenoids to provide a reference for expected potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kongeniod A | HL-60 (Leukemia) | 0.47 | [7] |
| Kongeniod B | HL-60 (Leukemia) | 0.58 | [7] |
| ent-kaur-16-en-19-oic acid | MDA-MB-231 (Breast) | Selective Activity | [8] |
| 12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid | Hep-G2 (Liver) | 27.3 ± 1.9 | [9] |
| 9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid | Hep-G2 (Liver) | 24.7 ± 2.8 | [9] |
| 15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid | A549 (Lung) | 30.7 ± 1.7 | [9] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
The plates are incubated for 48 to 72 hours.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[11]
-
The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[12]
-
The plate is gently shaken to ensure complete dissolution of the formazan.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[12]
-
Cell viability is calculated as a percentage of the control (DMSO-treated) cells.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Anti-inflammatory Screening
Chronic inflammation is implicated in numerous diseases. Many ent-kaurane diterpenoids have shown potent anti-inflammatory activity, often by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[12][13]
Data Presentation: Anti-inflammatory Activity of Structurally Related ent-Kaurane Diterpenoids
The following table presents the inhibitory effects of related compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Cell Line | NO Inhibition IC50 (µM) | Reference |
| Xerophilusin A | RAW 264.7 | 0.60 | [13] |
| Xerophilusin B | RAW 264.7 | 0.23 | [13] |
| Longikaurin B | RAW 264.7 | 0.44 | [13] |
| Xerophilusin F | RAW 264.7 | 0.67 | [13] |
| Bezerraditerpene A | RAW 264.7 | 3.21 - 3.76 | [12] |
| ent-kaur-16-ene-3β,15β-diol | RAW 264.7 | 3.21 - 3.76 | [12] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite (B80452), a stable product of NO, in the culture medium of LPS-stimulated murine macrophage cells (RAW 264.7) using the Griess reagent.[7][14]
-
Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.[3]
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for another 24 hours.[15]
-
After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.[3]
-
The plate is incubated at room temperature for 10 minutes.
-
-
Data Analysis:
-
The absorbance is measured at 540 nm with a microplate reader.[14]
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[3]
-
Antimicrobial Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products, including diterpenoids, are a promising source for such compounds.[16]
Data Presentation: Antimicrobial Activity of Structurally Related ent-Kaurane Diterpenoids
This table provides examples of the minimum inhibitory concentrations (MIC) for related diterpenes against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus sobrinus | 10 | [16] |
| ent-kaur-16(17)-en-19-oic acid | Streptococcus mutans | 10 | [16] |
| Sigesbeckin A | MRSA | 64 | [17] |
| Sigesbeckin A | VRE | 64 | [17] |
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
-
Preparation of Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown on a suitable agar (B569324) medium for 18-24 hours.
-
A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure:
-
The assay is performed in a sterile 96-well microtiter plate.
-
100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to all wells.
-
A stock solution of this compound is prepared, and 100 µL is added to the first column of wells.
-
A two-fold serial dilution is then performed across the plate by transferring 100 µL from one column to the next.
-
Finally, 100 µL of the standardized bacterial inoculum is added to each well (except for a sterility control well).
-
-
Data Analysis:
-
The plate is incubated at 37°C for 16-20 hours.[18]
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well remains clear).
-
Potential Signaling Pathways for Further Investigation
Should this compound exhibit significant cytotoxic or anti-inflammatory activity, further studies into its mechanism of action would be warranted. The NF-κB and MAPK signaling pathways are common targets for ent-kaurane diterpenoids.[8][16]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Some kaurane diterpenes inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the translocation of the p65 subunit to the nucleus.[13]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in cellular processes such as proliferation, differentiation, and apoptosis. The modulation of these pathways is a known mechanism of action for many anticancer compounds. Some diterpenoids induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[19]
Conclusion
While this compound remains a largely uncharacterized molecule, its classification as an ent-kaurane diterpenoid places it in a class of natural products with significant therapeutic potential. The experimental framework presented in this guide provides a robust and systematic approach for its initial bioactivity screening. The data from these proposed studies will be crucial in determining whether this compound warrants further investigation as a lead compound for drug development in oncology, inflammatory diseases, or infectious diseases. The successful execution of this screening cascade will pave the way for more in-depth mechanistic studies and potential preclinical development.
References
- 1. This compound | CAS: 52554-74-2 | ChemNorm [chemnorm.com]
- 2. Lasiokaurinin_标准品/对照品_产品中心_佛山宝诺生物科技有限公司 [fsbn-bio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kaurane diterpene, kamebakaurin, inhibits NF-kappa B by directly targeting the DNA-binding activity of p50 and blocks the expression of antiapoptotic NF-kappa B target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Lasiokaurinin: A Technical Deep Dive into its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Lasiokaurinin, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₇ | PubChem |
| Molecular Weight | 406.5 g/mol | PubChem |
| IUPAC Name | [(1S,2S,5S,8R,9R,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-15-yl] acetate | PubChem |
| SMILES | CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO--INVALID-LINK--([C@]45[C@H]3CC--INVALID-LINK--C(=C)C5=O)O)(C)C | PubChem |
Biological Activity: Potent Anticancer Effects
This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines, with a particular emphasis on breast cancer.
Cytotoxicity Against Breast Cancer Cell Lines
Studies have shown that this compound, often abbreviated as LAS, effectively inhibits the proliferation of several human breast cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SK-BR-3 | Breast Cancer | ~1-5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-5 |
| BT-549 | Breast Cancer | ~1-5 |
| MCF-7 | Breast Cancer (ER+) | ~1-5 |
| T-47D | Breast Cancer | ~1-5 |
These findings indicate that this compound is a potent inhibitor of breast cancer cell growth in vitro.
Antimicrobial Activity
While the primary focus of recent research has been on its anticancer properties, some derivatives of lasiokaurin (B1674529) have shown antimicrobial activity. For instance, a synthesized derivative, compound 16, exhibited promising activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) of 2.0 µg/mL against Staphylococcus aureus and 1.0 µg/mL against Bacillus subtilis.[1] Further investigation into the antimicrobial spectrum of this compound itself is warranted.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects through a multi-faceted mechanism that involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction
Treatment with this compound has been shown to induce apoptosis in breast cancer cells. This is evidenced by the increased expression of key apoptotic markers such as cleaved caspase-3 and cleaved PARP.
Cell Cycle Arrest at G2/M Phase
This compound causes an accumulation of breast cancer cells in the G2/M phase of the cell cycle, effectively preventing them from dividing and proliferating. This cell cycle arrest is associated with a significant decrease in the protein expression of CDC2 and CyclinB1, which are crucial regulators of the G2/M transition.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key molecular mechanism underlying this compound's anticancer activity is its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a critical role in cell growth, proliferation, and survival. This compound treatment leads to a significant reduction in the phosphorylation levels of PI3K, Akt, and mTOR in cancer cells.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Human breast cancer cell lines (e.g., SK-BR-3, MDA-MB-231, BT-549, MCF-7, and T-47D) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0 to 50 µM) for specific time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antimicrobial activity of a compound is typically determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Compound Preparation: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested (e.g., S. aureus, B. subtilis) is cultured to a specific density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising natural product with potent anticancer activity, particularly against breast cancer. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of the critical PI3K/Akt/mTOR signaling pathway, makes it an attractive candidate for further preclinical and clinical investigation. While its antimicrobial properties are less explored, initial findings with derivatives suggest potential in this area as well. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this intriguing diterpenoid.
References
Methodological & Application
Lasiokaurinin: Mechanism of Action in Cancer Cells - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin (LAS), a natural diterpenoid compound isolated from plants of the Isodon genus, has demonstrated significant anti-cancer properties in preclinical studies. This document provides a detailed overview of the mechanism of action of this compound in cancer cells, focusing on its role in inducing apoptosis and cell cycle arrest. Furthermore, it offers comprehensive protocols for key in vitro assays to evaluate the efficacy of this compound, aiding researchers in its further investigation as a potential therapeutic agent.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest at the G2/M phase. These effects are mediated through the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Induction of Apoptosis
This compound triggers apoptosis in cancer cells through the intrinsic pathway. Treatment with this compound leads to an increase in the expression of pro-apoptotic proteins such as BAX and a decrease in the expression of anti-apoptotic proteins like Bcl-2. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This event initiates a caspase cascade, marked by the cleavage and activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1]
G2/M Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M transition phase in cancer cells.[1] This is achieved by targeting key regulatory proteins of the cell cycle. Specifically, this compound downregulates the expression and activity of Polo-like kinase 1 (PLK1), a critical regulator of mitotic entry and progression. The inhibition of PLK1 leads to the inactivation of its downstream target, cell division cycle 25C (CDC25C), which is a phosphatase required for the activation of the CDK1/Cyclin B1 complex that drives the G2/M transition.
Inhibition of Pro-Survival Signaling Pathways
This compound has been found to inhibit the phosphatidylinositol-3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) signaling pathway.[2] This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth, proliferation, and survival. This compound treatment leads to a reduction in the phosphorylation levels of Akt and mTOR, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival.[2]
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
| SK-BR-3 | HER2-positive Breast Cancer | ~1-5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-5 |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data not available in provided search results |
| MCF7 | ER-positive Breast Cancer | Data not available in provided search results |
Note: The IC50 values are approximated from the cited literature.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with the desired concentration of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting the expression levels of proteins involved in this compound's mechanism of action.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
Application Note: Developing Cell-Based Assays for Lasiokaurinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin (LAS), a natural ent-kaurane diterpenoid derived from Isodon plants, has demonstrated significant anti-cancer properties.[1][2] Emerging research highlights its potential as a therapeutic agent, particularly against breast cancer, including triple-negative breast cancer (TNBC).[2][3] this compound exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the modulation of key oncogenic signaling pathways.[1][4] Specifically, it has been shown to inhibit the PLK1, PI3K/Akt/mTOR, and STAT3 signaling pathways.[3][4][5]
This document provides detailed protocols and application notes for developing a suite of cell-based assays to investigate and quantify the biological activity of this compound. These assays are designed to assess its cytotoxicity, pro-apoptotic and cell cycle inhibitory effects, and its impact on specific molecular targets.
Data Presentation: Summary of this compound Activity
Quantitative data from published studies are summarized below to provide a baseline for expected experimental outcomes.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|
| SK-BR-3 | Breast Cancer | ~1-5 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1-5 | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified, but effective | [3] |
| MCF7 | Breast Cancer | Not specified, but effective | [3] |
| MGC-803 | Gastric Cancer | 0.47 (for derivative) | [6] |
| CaEs-17 | Esophageal Cancer | 0.20 (for derivative) |[6] |
Table 2: Molecular Effects of this compound Treatment
| Pathway | Key Protein | Effect | Cell Line(s) | Citation |
|---|---|---|---|---|
| Apoptosis | Cleaved Caspase-3 | Increased | SK-BR-3, MDA-MB-231 | [4] |
| Apoptosis | Cleaved PARP | Increased | SK-BR-3, MDA-MB-231 | [4] |
| PLK1 Pathway | PLK1 (mRNA & protein) | Decreased | SK-BR-3, MDA-MB-231 | [1][4] |
| PLK1 Pathway | CDC25C | Decreased | SK-BR-3, MDA-MB-231 | [1] |
| PI3K/Akt Pathway | p-AKT (T308) | Decreased | SK-BR-3, MDA-MB-231 | [1] |
| PI3K/Akt/mTOR | Pathway Activation | Inhibited | TNBC Cells | [3][5] |
| STAT3 Pathway | STAT3 & p-STAT3 | Decreased | TNBC Cells |[2] |
Experimental Workflows and Signaling Pathways
Visual representations of the experimental logic and the molecular mechanisms of this compound are provided below.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, SK-BR-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after treatment. Allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 1 µM, 3 µM) and a vehicle control for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the apoptosis rate.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for quantification of the cell population in each phase by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the PI fluorescence.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram.
-
The software will calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify arrest in a specific phase (e.g., an increase in the G2/M population).[4]
Protocol 4: Western Blotting for Signaling Pathway Analysis
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol allows for the analysis of key proteins in the PLK1, PI3K/Akt, and STAT3 pathways to confirm the mechanism of action of this compound.
Materials:
-
6-well plates or larger culture dishes
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-cleaved-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for each protein.
-
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
-
For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein (e.g., p-Akt/Total Akt).
-
Compare the normalized protein levels in treated samples to the vehicle control.
References
- 1. jcancer.org [jcancer.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for In Vivo Testing of Lasiokaurinin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lasiokaurinin
This compound is a natural diterpenoid compound found in plants of the Isodon genus. It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Preclinical studies have demonstrated its efficacy in inhibiting cancer cell proliferation and tumor growth, as well as exhibiting anti-inflammatory properties. These application notes provide detailed protocols for in vivo testing of this compound in relevant animal models to evaluate its anti-cancer and anti-inflammatory activities, along with a preliminary safety and pharmacokinetic profile based on available data.
Anti-Cancer Activity of this compound
This compound has shown promising anti-cancer effects, particularly in triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma (NPC). Its mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
Signaling Pathways Inhibited by this compound in Cancer
This compound has been shown to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways in triple-negative breast cancer cells.[1][2] In nasopharyngeal carcinoma, it has been found to suppress the activation of MAPK, mTOR, STAT3, and NF-κB pathways.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
Caption: this compound's inhibition of the STAT3 signaling pathway.
Animal Models for Anti-Cancer Efficacy
This model is used to evaluate the efficacy of this compound in reducing the growth of human TNBC tumors in an in vivo setting.
Experimental Workflow:
Caption: Experimental workflow for the TNBC xenograft model.
Quantitative Data Summary: this compound in TNBC Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| This compound (Low Dose) | 5 | Intraperitoneal | Significant | Significant | [1] |
| This compound (High Dose) | 10 | Intraperitoneal | Significant (Comparable to Docetaxel) | Significant (Comparable to Docetaxel) | [1] |
| This compound | 15 | Intraperitoneal | Significant | Significant | [3] |
| Docetaxel (Positive Control) | 10 | Intravenous | Significant | Significant | [3] |
Protocol: TNBC Xenograft Study
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Handling: Acclimate 5-week-old female BALB/c nude mice for one week with ad libitum access to food and water.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 MDA-MB-231 cells in 100 µL of sterile PBS into the right flank of each mouse.[3]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomly assign mice to treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., saline with 5% Cremophor EL and 5% ethanol)
-
This compound (5, 10, or 15 mg/kg)
-
Positive Control (e.g., Docetaxel 10 mg/kg)
-
-
Administration: Administer this compound or vehicle via intraperitoneal injection daily for 20-27 consecutive days.[1][3] Administer Docetaxel intravenously twice a week.[3]
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise, weigh, and measure the tumors. Collect major organs for histopathological analysis.
-
Data Analysis: Analyze differences in tumor volume and weight between groups using appropriate statistical tests (e.g., ANOVA).
This model assesses the in vivo efficacy of this compound against human nasopharyngeal carcinoma.
Quantitative Data Summary: this compound in NPC Xenograft Model
| Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition | Reference |
| CNE-1 & CNE-2 | This compound | Not specified in abstract | Not specified in abstract | Significant attenuation of tumor growth |
Protocol: NPC Xenograft Study
The protocol for the NPC xenograft model is similar to the TNBC model, with the following modifications:
-
Cell Lines: Use human NPC cell lines such as CNE-1 or CNE-2.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells in a mixture of media and Matrigel into the flank of nude mice.
-
Treatment: Once tumors are established, administer this compound at desired concentrations and monitor tumor growth and animal well-being as described for the TNBC model.
Anti-Inflammatory Activity of this compound and Related Compounds
Kamebakaurin, a structurally related diterpenoid, has demonstrated significant anti-inflammatory effects in vivo. These models can be adapted to test the anti-inflammatory potential of this compound. The primary mechanism of action for Kamebakaurin's anti-inflammatory effect is the inhibition of the NF-κB signaling pathway.
Animal Models for Anti-Inflammatory Efficacy
This model mimics a localized inflammatory response and is useful for evaluating the effects of compounds on leukocyte migration and the production of inflammatory mediators.
Quantitative Data Summary: Kamebakaurin in Carrageenan-Induced Air Pouch Model
| Treatment Group | Dosage (mg/kg) | Effect on Neutrophil Recruitment | Effect on TNF-α Production | Effect on PGE2 Production | Reference |
| Kamebakaurin | Dose-dependent | Suppression | Suppression | Suppression |
Protocol: Carrageenan-Induced Air Pouch
-
Air Pouch Formation: Anesthetize male ICR mice (6-8 weeks old) and inject 10 mL of sterile air subcutaneously into the dorsal region to form an air pouch.
-
Pouch Maintenance: Re-inject 5 mL of air into the pouch on day 3 to maintain the space.
-
Treatment: On day 6, orally administer this compound or vehicle one hour before the inflammatory stimulus.
-
Inflammation Induction: Inject 1 mL of 1% carrageenan solution in sterile saline directly into the air pouch.
-
Exudate Collection: Four to 24 hours after carrageenan injection, euthanize the mice and lavage the air pouch with 2 mL of sterile saline.
-
Analysis:
-
Measure the volume of the collected exudate.
-
Perform a total and differential leukocyte count on the exudate using a hemocytometer and stained cytospins.
-
Measure the levels of inflammatory mediators such as TNF-α and PGE2 in the cell-free supernatant by ELISA.
-
The AIA model in rats is a well-established model of chronic inflammation that shares features with human rheumatoid arthritis.
Quantitative Data Summary: Kamebakaurin in Adjuvant-Induced Arthritis Model
| Treatment Group | Dosage (mg/kg, oral) | Effect on Paw Volume | Reference |
| Kamebakaurin | 20 | 75% decrease | [4] |
Protocol: Adjuvant-Induced Arthritis
-
Induction of Arthritis: Anesthetize male Lewis rats and induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
-
Treatment:
-
Prophylactic: Begin daily oral administration of this compound or vehicle on the day of CFA injection (day 0) and continue for 21-28 days.
-
Therapeutic: Begin daily oral administration upon the first signs of secondary inflammation in the contralateral paw (around day 10-12).
-
-
Assessment of Arthritis:
-
Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Monitor body weight regularly.
-
At the end of the study, collect hind paws for histopathological analysis of inflammation, pannus formation, and bone erosion.
-
-
Data Analysis: Calculate the percentage inhibition of paw edema and analyze the histopathological scores.
Preliminary Safety and Pharmacokinetic Profile
Direct and comprehensive toxicological and pharmacokinetic studies on this compound are limited. However, initial in vivo anti-cancer studies provide some preliminary safety information. Data from structurally similar Isodon diterpenoids, such as Oridonin (B1677485), can offer insights into the potential pharmacokinetic properties of this compound.
Toxicology
In a study using a triple-negative breast cancer xenograft model, daily intraperitoneal administration of this compound at doses of 5 mg/kg and 10 mg/kg for 20 consecutive days did not result in any discernible impact on the body weight of the mice.[1][2] Histopathological examination of the heart, lungs, liver, spleens, and kidneys showed no noteworthy alterations compared to the vehicle group.[2] Similarly, in a nasopharyngeal carcinoma xenograft model, this compound treatment did not elicit any discernible impact on body weight. While these findings suggest a good safety profile at therapeutically relevant doses, a formal acute toxicity study to determine the LD50 has not been reported.
General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol provides a general framework for assessing the acute toxicity of a compound.
-
Animal Selection: Use a single sex of rodents (usually female rats) for the initial test.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on available information, typically 175 mg/kg if no information is available.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
LD50 Estimation: The LD50 is estimated based on the pattern of survival and mortality across a series of animals.
Pharmacokinetics
Pharmacokinetic Parameters of Oridonin in Rats
| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | Absolute Bioavailability (%) | Reference |
| Intravenous (iv) | 10 | - | - | 42.6 (β-phase) | - | [5] |
| Oral (po) | 40 | 146.9 ± 10.17 | <15 | - | 4.58 | [4][6] |
| Intraperitoneal (ip) | 10 | - | - | - | 12.6 | [4] |
Oridonin is rapidly absorbed after oral administration but exhibits low oral bioavailability, likely due to significant first-pass metabolism.[4] It follows first-order elimination kinetics. Given the structural similarity, this compound may exhibit comparable pharmacokinetic properties.
Conclusion
This compound is a promising natural compound with demonstrated anti-cancer and potential anti-inflammatory activities. The provided protocols offer a robust framework for the in vivo evaluation of this compound's efficacy in established animal models. While preliminary data suggests a favorable safety profile at therapeutic doses, further comprehensive toxicological and pharmacokinetic studies are warranted to fully characterize its properties for potential clinical development. Researchers should adhere to ethical guidelines for animal experimentation and adapt these protocols as necessary for their specific research objectives.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lasiokaurinin using High-Performance Liquid Chromatography
Abstract
This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Lasiokaurinin, an ent-kaurane diterpenoid with potential therapeutic properties. The method is suitable for the analysis of this compound in plant extracts and other matrices. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and data analysis, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, such as Isodon lasiocarpus.[1][2] It belongs to the ent-kaurane class of diterpenoids, a group of compounds known for their diverse biological activities, including cytotoxic, and anti-inflammatory effects.[3] The chemical formula for this compound is C22H30O7.[4] Given its potential as a bioactive compound, a robust and validated analytical method is essential for its accurate quantification in various samples to support further research and development. This application note details a reversed-phase HPLC method coupled with UV detection for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Plant material (e.g., dried leaves of Isodon lasiocarpus)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (R²) | |
| > 0.999 | |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 97 - 103% |
Diagrams
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Authentication and chemical study of isodonis herba and isodonis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents of Isodon nervosus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lasiokaurin | C22H30O7 | CID 73348360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lasiokaurinin Cytotoxicity Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin, a diterpenoid compound extracted from plants of the Isodon genus, has demonstrated significant anti-tumor properties, particularly against breast cancer.[1][2] It exerts its cytotoxic effects by inducing apoptosis and cell cycle arrest at the G2/M phase.[1] Mechanistically, this compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PLK1/CDC25C, PLK1/AKT, PDPK1-AKT/mTOR, and STAT3 pathways.[1][2][3]
This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability.[4][5][6] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[5][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan crystals.[5]
Key Signaling Pathways of this compound-Induced Cytotoxicity
The following diagram illustrates the key signaling pathways affected by this compound, leading to decreased cell viability and apoptosis.
References
- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasiokaurin suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Studying Lasiokaurinin-Induced Apoptosis via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin (LAS), a natural diterpenoid compound, has demonstrated significant anti-tumor activity in various cancer models, particularly in breast cancer.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and versatile technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and experimental protocols for investigating this compound-induced apoptosis using flow cytometry. The assays described herein—Annexin V/Propidium Iodide (PI) staining, cell cycle analysis, and mitochondrial membrane potential assessment—are fundamental tools for elucidating the cellular mechanisms of drug action.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in breast cancer cell lines, providing a clear and structured overview of its cellular impact.
Table 1: this compound-Induced Apoptosis in Breast Cancer Cells
| Cell Line | This compound (μM) | Treatment Time (hours) | Apoptotic Cells (%) |
| SK-BR-3 | 0 (Control) | 48 | 5.2 ± 0.8 |
| 1 | 48 | 15.6 ± 1.5 | |
| 3 | 48 | 35.2 ± 2.1 | |
| MDA-MB-231 | 0 (Control) | 48 | 4.8 ± 0.6 |
| 1 | 48 | 12.4 ± 1.2 | |
| 3 | 48 | 28.9 ± 1.9 |
Data represents the percentage of early and late apoptotic cells as determined by Annexin V/PI staining and flow cytometry.[3]
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cells
| Cell Line | This compound (μM) | Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SK-BR-3 | 0 (Control) | 48 | 55.3 ± 3.1 | 25.1 ± 2.0 | 19.6 ± 1.8 |
| 3 | 48 | 30.1 ± 2.5 | 15.8 ± 1.7 | 54.1 ± 3.5 | |
| MDA-MB-231 | 0 (Control) | 48 | 60.2 ± 3.5 | 22.4 ± 2.1 | 17.4 ± 1.5 |
| 3 | 48 | 35.7 ± 2.8 | 18.2 ± 1.9 | 46.1 ± 3.2 |
Data represents the percentage of cells in each phase of the cell cycle as determined by Propidium Iodide (PI) staining and flow cytometry.[4]
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell cycle regulation and apoptosis. The following diagrams illustrate these pathways and the putative points of intervention by this compound.
References
- 1. Serine phosphorylation and negative regulation of Stat3 by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Effects of Lasiokaurinin In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a significant focus of drug discovery. Lasiokaurinin, a diterpenoid compound isolated from plants of the Isodon genus, has been identified as a potential candidate for anti-inflammatory drug development.
These application notes provide a comprehensive guide for the in vitro investigation of the anti-inflammatory properties of this compound. The protocols detailed below outline the use of the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's effects on key inflammatory mediators and signaling pathways. While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its evaluation, with illustrative data provided for guidance.
Key Experimental Targets
The in vitro anti-inflammatory activity of this compound can be assessed by measuring its effect on:
-
Cell Viability: To determine the non-toxic concentration range of the compound.
-
Pro-inflammatory Mediators: Including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
-
Pro-inflammatory Cytokines: Such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Key Signaling Pathways: Primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison. The tables below are templates with example data to illustrate how to present the findings for this compound.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 25 | 93.1 ± 5.5 |
| 50 | 70.3 ± 6.2 |
| 100 | 45.8 ± 7.1 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Control | 2.1 ± 0.3 | - | \multirow{5}{*}{12.5} |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 | |
| LPS + this compound (5 µM) | 30.2 ± 2.5 | 34.1 | |
| LPS + this compound (10 µM) | 24.5 ± 2.1 | 46.5 | |
| LPS + this compound (25 µM) | 15.1 ± 1.8 | 67.0 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 5.1 | 35.8 ± 4.2 | 20.1 ± 2.5 |
| LPS (1 µg/mL) | 2548.3 ± 150.7 | 1850.6 ± 120.3 | 980.4 ± 85.9 |
| LPS + this compound (10 µM) | 1350.1 ± 110.2 | 980.4 ± 95.1 | 510.7 ± 50.3 |
| LPS + this compound (25 µM) | 780.6 ± 80.5 | 560.9 ± 60.8 | 290.2 ± 35.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the NO assay.
-
Collect the culture supernatants after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathways
This protocol is used to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in LPS-induced inflammation and the general experimental workflow for investigating the anti-inflammatory effects of this compound.
Application Notes and Protocols for Colony Formation Assay with Lasiokaurinin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin (LAS), a natural diterpenoid compound, has demonstrated significant anti-tumor activities, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells.[1][2] Notably, it has shown potent effects against triple-negative breast cancer (TNBC) by inhibiting key signaling pathways such as the PI3K/Akt/mTOR and STAT3 pathways.[1][2] Another identified mechanism of action involves the regulation of the PLK1 pathway, leading to G2/M phase arrest and apoptosis in breast cancer cells.[3] The colony formation assay, or clonogenic assay, is a crucial in vitro method to assess the long-term proliferative potential and reproductive viability of a single cell after treatment with therapeutic agents like this compound.[4][5] This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of this compound treatment on cancer cell lines.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human breast cancer cell lines, providing a crucial reference for determining appropriate treatment concentrations in the colony formation assay.
| Cell Line | 24 h (µM) | 48 h (µM) | 72 h (µM) |
| MDA-MB-231 | 5.43 | 3.37 | 2.9 |
| MDA-MB-468 | 3.42 | 1.84 | 1.6 |
| MCF7 | 8.35 | 5.69 | 5.16 |
| MCF-10A (Normal) | 25.84 | 6.69 | 5.95 |
| Data sourced from a study on the anti-cancer activity of this compound in a triple-negative breast cancer model.[1] |
Experimental Protocols
Protocol 1: Standard 2D Colony Formation Assay
This protocol is adapted for adherent cell lines and is a widely used method to assess the long-term survival and proliferation of cells after treatment.
Materials:
-
Adherent cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (LAS) stock solution (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Paraformaldehyde (4% in PBS) or Methanol (B129727)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well or 12-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to use concentrations around the IC50 values (e.g., 0.5, 1, 2, 5, 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the this compound stock).
-
Gently remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the this compound-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Incubate the plates for a period that allows for colony formation (typically 7-14 days). Change the medium every 2-3 days to ensure nutrient availability.
-
Monitor the plates for the formation of visible colonies. A colony is generally defined as a cluster of at least 50 cells.[5]
-
-
Fixing and Staining:
-
Once the colonies are of a sufficient size, gently remove the medium.
-
Wash the wells twice with PBS.
-
Fix the colonies by adding 4% paraformaldehyde or ice-cold methanol to each well and incubating for 15-20 minutes at room temperature.[4]
-
Remove the fixative and wash the wells with PBS.
-
Add crystal violet staining solution to each well, ensuring the entire surface is covered.
-
Incubate for 10-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with water until the excess stain is removed.
-
Allow the plates to air dry completely.[4]
-
-
Colony Counting and Analysis:
-
Scan or photograph the plates.
-
Count the number of colonies in each well. This can be done manually or using imaging software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)
-
-
Protocol 2: Soft Agar (B569324) Colony Formation Assay
This assay is more stringent and measures anchorage-independent growth, a hallmark of cellular transformation and malignancy.[6]
Materials:
-
In addition to the materials for the standard assay:
-
Agar (Noble or a similar high-quality grade)
-
2X complete cell culture medium
Procedure:
-
Preparation of Agar Layers:
-
Base Layer: Prepare a 1% agar solution in sterile water and autoclave. Cool to 40-42°C in a water bath. Mix equal volumes of the 1% agar solution and 2X complete medium to get a final concentration of 0.5% agar in 1X medium. Pipette 1.5-2 mL of this base agar into each well of a 6-well plate and allow it to solidify at room temperature.[7]
-
Top Layer: Prepare a 0.7% agar solution and cool to 40-42°C.
-
-
Cell Suspension and Plating:
-
Harvest and count the cells.
-
Prepare a cell suspension in 1X complete medium at twice the desired final concentration.
-
Mix the cell suspension with an equal volume of the 0.7% agar solution to get a final concentration of 0.35% agar. This step should be done quickly to prevent the agar from solidifying.
-
Immediately plate 1-1.5 mL of this cell-agar mixture on top of the solidified base agar layer.
-
-
This compound Treatment:
-
This compound can be incorporated directly into the top agar layer with the cells at the desired final concentrations.
-
Alternatively, after the top layer has solidified, a small volume of medium containing this compound can be added on top and replaced every few days.
-
-
Incubation and Colony Growth:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks.
-
Feed the cells by adding a small amount of fresh medium to the top of the agar every 3-4 days to prevent drying.
-
-
Staining and Counting:
-
Stain the colonies by adding a solution of nitroblue tetrazolium chloride (NBT) or crystal violet on top of the agar and incubating overnight.[7]
-
Count the colonies using a microscope.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the standard colony formation assay with this compound treatment.
This compound Signaling Pathway
Caption: Simplified signaling pathways affected by this compound treatment in cancer cells.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Lasiokaurinin in Xenograft Models of Human Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasiokaurinin, a natural diterpenoid compound isolated from Isodon species, has demonstrated significant anti-tumor activity in preclinical studies. It has shown potential in inhibiting cancer cell proliferation, inducing apoptosis and cell cycle arrest, and suppressing tumor growth in various human cancer xenograft models. These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in cancer research, particularly in the context of xenograft studies.
Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways. In triple-negative breast cancer (TNBC) and nasopharyngeal carcinoma (NPC), this compound has been shown to inhibit the activation of the PI3K/Akt/mTOR and STAT3 pathways.[1][2][3][4][5] Another identified mechanism in breast cancer involves the regulation of the PLK1 pathway, leading to G2/M phase cell cycle arrest and apoptosis.[6] Furthermore, this compound has been identified as a novel autophagy modulator in breast cancer. It enhances the initiation of autophagy but disrupts the degradation of autophagosomes by impairing lysosomal activity through the PDPK1-AKT/mTOR axis.[7] This disruption of autophagic flux leads to metabolic stress and energy depletion in cancer cells.[7]
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| SK-BR-3 | Breast Cancer | ~1.59 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.1 |
| BT-549 | Breast Cancer | ~2.58 |
| MCF-7 | Breast Cancer | ~4.06 |
| T-47D | Breast Cancer | ~4.16 |
Data summarized from a study on the effects of this compound on breast cancer cell viability.[6]
In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | BALB/c Nude Mice | 5 mg/kg/day (i.p.) | 20 days | Significant reduction in tumor volume | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | BALB/c Nude Mice | 10 mg/kg/day (i.p.) | 20 days | Similar inhibitory effect to docetaxel (B913) (10 mg/kg) | [5] |
| Nasopharyngeal Carcinoma | CNE-2 | BALB/c Nude Mice | 10 mg/kg/day (i.p.) | 12 days | Significant attenuation of tumor growth | [3] |
| Nasopharyngeal Carcinoma | CNE-2 | BALB/c Nude Mice | 20 mg/kg/day (i.p.) | 12 days | Significant attenuation of tumor growth | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, CNE-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 12 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 72 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the inhibition rate using the formula: Inhibition rate (%) = (1 - Absorbance of treated group / Absorbance of control group) x 100%.[6]
Protocol 2: Human Cancer Xenograft Model in Nude Mice
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Human cancer cells (e.g., MDA-MB-231, CNE-2)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
-
This compound
-
Vehicle solution (e.g., 5% Cremophor EL, 5% ethanol (B145695) in saline)
-
Calipers
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, with or without Matrigel.
-
Tumor Cell Implantation: Subcutaneously inoculate 5 x 10⁶ MDA-MB-231 cells into the mammary fat pads of BALB/c nude mice.[5] For a nasopharyngeal carcinoma model, subcutaneously inoculate CNE-2 cells.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100-120 mm³).[3][5] Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Endpoint: Continue the treatment for the specified duration (e.g., 12-20 days).[3][5] Monitor the body weight of the mice throughout the experiment to assess toxicity. At the end of the study, sacrifice the mice, and excise and weigh the tumors.
Visualizations
Signaling Pathways
Caption: this compound's multi-target mechanism of action in cancer cells.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lasiokaurin suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lasiokaurinin Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Lasiokaurinin from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most common plant source for this compound extraction?
A1: this compound is an ent-kaurane diterpenoid commonly isolated from plants of the Isodon genus (Lamiaceae family). Specifically, the leaves of Isodon japonicus (formerly known as Rabdosia japonica) are a frequently cited source for its extraction.
Q2: Which solvents are most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method. Generally, solvents with moderate polarity are effective for extracting diterpenoids like this compound. Based on available literature, here is a summary of commonly used solvents:
| Solvent | Polarity | Typical Application | Notes |
| Ethanol (B145695) | Polar | Maceration, Soxhlet, Ultrasound-assisted | Good general-purpose solvent for diterpenoids. |
| Methanol (B129727) | Polar | Maceration, Reflux | Often used for initial crude extraction.[1] |
| Ethyl Acetate | Medium Polarity | Liquid-liquid partitioning, Column chromatography | Used to partition and purify extracts. |
| Acetone | Polar aprotic | Maceration | Can be effective, often used in combination with other solvents. |
| Dichloromethane | Nonpolar | Liquid-liquid partitioning | Useful for separating compounds based on polarity. |
| Hexane (B92381) | Nonpolar | Initial defatting | Used to remove nonpolar compounds like chlorophyll (B73375) and lipids before the main extraction. |
Q3: What are the key factors that influence the yield of this compound?
A3: Several factors can significantly impact the extraction yield:
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Plant Material: The specific species, plant part (leaves, stems), harvest time, and drying conditions can all affect the concentration of this compound.
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Particle Size: Grinding the plant material to a smaller particle size increases the surface area for solvent penetration, which can improve extraction efficiency.
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Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also extract more impurities and require more solvent removal effort.
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Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, excessively long extraction times can lead to the degradation of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Plant Material | Verify the plant species and ensure the correct part (typically leaves) is being used. The concentration of diterpenoids can vary significantly between different Isodon species and even within the same plant at different growth stages. |
| Inefficient Extraction Method | Consider switching to a more efficient extraction technique. For instance, if maceration yields are low, try ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal. If using a nonpolar solvent, try a more polar solvent like ethanol or methanol. Conversely, if the extract is highly impure, a less polar solvent might be more selective. Consider sequential extraction with solvents of increasing polarity. |
| Degradation of this compound | This compound may be sensitive to high temperatures or prolonged extraction times. Reduce the extraction temperature and shorten the extraction duration. For heat-sensitive compounds, non-thermal methods like maceration or UAE are preferable. |
| Incomplete Solvent Removal | Ensure complete removal of the extraction solvent post-extraction, as residual solvent can interfere with downstream purification and yield determination. |
Problem 2: High Level of Impurities in the Crude Extract
| Possible Cause | Troubleshooting Steps |
| Extraction of Pigments and Lipids | Perform a pre-extraction (defatting) step with a nonpolar solvent like n-hexane to remove chlorophyll, waxes, and other lipids before the main extraction with a more polar solvent. |
| Non-selective Solvent | A highly polar solvent might be co-extracting a wide range of compounds. Try a solvent with intermediate polarity or use a sequence of solvents to fractionate the extract. |
| Sub-optimal Chromatography | The crude extract often requires further purification. Optimize your column chromatography conditions (stationary phase, mobile phase gradient) to effectively separate this compound from other co-extracted compounds. |
Experimental Protocols
Protocol 1: General Maceration Protocol for this compound Extraction
-
Preparation of Plant Material: Air-dry the leaves of Isodon japonicus at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried leaves into a coarse powder.
-
Maceration:
-
Place the powdered plant material in a sealed container.
-
Add ethanol (95%) at a solvent-to-solid ratio of 10:1 (v/w).
-
Agitate the mixture at room temperature for 48-72 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Purification (General):
-
The crude extract can be further purified using liquid-liquid partitioning followed by column chromatography over silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Enhanced Yield
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.
-
Ultrasonic Extraction:
-
Place the powdered plant material in an extraction vessel.
-
Add methanol at a solvent-to-solid ratio of 20:1 (v/w).
-
Submerge the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
-
Filtration and Concentration: Follow the same procedure as described for maceration.
Visualizing the Extraction Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Caption: General workflow for this compound extraction and purification.
This logical diagram helps in troubleshooting by breaking down the process into distinct stages, allowing researchers to identify potential areas for optimization or error.
References
troubleshooting Lasiokaurinin experiments and inconsistent results
This technical support center provides troubleshooting guidance and detailed protocols for researchers working with Lasiokaurinin. The information is designed to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Lasiokaurin (LAS) is a natural diterpenoid compound with potent anti-tumor activity, particularly demonstrated in breast cancer models.[1] Its primary mechanism involves the induction of G2/M cell cycle arrest and apoptosis.[1][2] this compound has been shown to inhibit several key signaling pathways involved in cancer cell proliferation and survival.
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound exerts its anti-cancer effects by modulating multiple signaling pathways. Key pathways identified include the inhibition of PLK1/CDC25C, PLK1/AKT, PI3K/Akt/mTOR, and STAT3 signaling.[1][2][3] It has also been found to disrupt autophagic flux by impairing lysosomal activity through the PDPK1-AKT/mTOR axis.[4]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: The effective concentration can vary between cell lines. However, studies have shown that this compound significantly suppresses the viability of various breast cancer cell lines with an IC50 value of approximately 1-5 μM.[2]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results (e.g., MTT, Resazurin)
Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays.[5] Several factors could be responsible:
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Cell Health and Density: Ensure cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or unhealthy cells will respond differently to treatment.[6]
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Compound Solubility: this compound is a diterpenoid compound. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation can lead to inaccurate concentrations.
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Incubation Time: The duration of drug exposure is critical. Verify that the incubation time is optimal for your specific cell line and is kept consistent.[7]
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Reagent Variability: Use fresh reagents and ensure consistent incubation times with the viability dye (e.g., MTT, resazurin).[6] Prolonged incubation with the dye can lead to artifacts.[6]
Q: I am observing high variability between my technical replicates. How can I improve this?
A: High variability often points to technical inconsistencies.
-
Pipetting Errors: Calibrate your pipettes regularly. When plating cells or adding compounds and reagents, ensure thorough but gentle mixing to create a homogenous solution in each well.[8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[8]
-
Cell Clumping: Ensure you have a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and variable results.
Challenges in Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: I am not observing a significant increase in apoptosis after this compound treatment, contrary to published data.
A: This could be a timing or concentration issue.
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Time-Course Experiment: Apoptosis is a dynamic process. The peak apoptotic response may occur at a specific time point after treatment. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint.
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Dose-Response: The concentration of this compound is critical. Ensure you are using a concentration at or above the known IC50 for your cell line (typically 1-5 μM).[2]
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Cell Handling: Over-trypsinization or harsh centrifugation during cell harvesting can damage cell membranes, leading to false positives for necrosis (PI staining).[9] Handle cells gently.
Q: My results show a high percentage of necrotic cells (Annexin V+/PI+) rather than early apoptotic cells (Annexin V+/PI-). Why?
A: A high necrotic population could indicate:
-
Late-Stage Apoptosis: You may be observing cells in a late stage of apoptosis or secondary necrosis. Try analyzing cells at an earlier time point.[10]
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High Drug Concentration: Very high concentrations of a compound can induce necrosis instead of apoptosis. Test a range of concentrations to find the optimal apoptotic window.
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Assay Artifacts: Ensure that the Annexin V binding buffer contains sufficient calcium (CaCl2), as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[11]
Western Blotting Difficulties
Q: I am unable to detect a decrease in my target protein (e.g., PLK1, p-AKT) after this compound treatment.
A: Several factors can lead to weak or absent signals in Western blotting.
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Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal. Perform a titration to find the best dilution.
-
Insufficient Incubation Time: Ensure you are incubating with the primary antibody for a sufficient duration, often overnight at 4°C is recommended for best results.[12]
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Protein Degradation: Prepare cell lysates using buffers containing protease and phosphatase inhibitors to protect your target proteins from degradation.[13] Keep samples on ice throughout the preparation.[13]
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Timing of Treatment: The downregulation of a target protein is time-dependent. Harvest cells at various time points post-treatment to capture the point of maximum inhibition.
Q: My loading control (e.g., β-actin, GAPDH) levels are inconsistent across lanes.
A: Inconsistent loading controls undermine the quantitative aspect of the experiment.
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Inaccurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure you load equal amounts of total protein in each well.[14]
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Pipetting Errors: Be precise when loading samples onto the gel.
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Transfer Issues: Ensure a complete and even transfer of proteins from the gel to the membrane. Check for air bubbles in the transfer stack, as these can block transfer.[13]
Quantitative Data Summary
| Compound | Cell Lines | Assay Type | IC50 Value | Reference |
| This compound | 5 Breast Cancer Cell Lines (unspecified) | MTT Assay | ~ 1-5 µM | [2] |
| This compound | MDA-MB-231 (TNBC) | Not Specified | > 5 µM may involve additional mechanisms beyond cell cycle arrest | [3] |
| This compound | MDA-MB-468 (TNBC) | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
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Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
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Cell Culture and Treatment: Seed cells in 6-well plates. Once attached, treat with this compound at the desired concentrations for the optimal time determined previously. Include a vehicle-treated control.[9]
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.[9]
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.[10][11]
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Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[10]
-
Analysis: Add additional binding buffer to each sample and analyze immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[9]
Protocol 3: Western Blotting
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
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Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12][15]
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Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound inhibits multiple pro-survival signaling pathways.
Caption: Workflow for assessing this compound's effect on cell fate and signaling.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lasiokaurin suppresses breast cancer growth by blocking autophagic flux and regulating cellular energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | PDF [scribd.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot [protocols.io]
- 15. Western blot protocol | Abcam [abcam.com]
overcoming challenges in the synthesis of Lasiokaurinin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Lasiokaurinin and its derivatives.
Frequently Asked Questions (FAQs)
1. What are the main challenges in the total synthesis of this compound and other ent-kaurane diterpenoids?
The primary challenges in the synthesis of this compound and related ent-kaurane diterpenoids lie in the construction of the complex tetracyclic ring system with precise stereocontrol. These molecules are often highly oxygenated, presenting additional difficulties in the selective functionalization of specific positions. Key hurdles include:
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Stereoselective formation of multiple chiral centers: The ent-kaurane skeleton contains numerous stereocenters that must be set correctly.
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Construction of the bridged bicyclo[3.2.1]octane core: This strained ring system can be challenging to assemble efficiently.
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Regioselective introduction of oxygen functional groups: The specific placement of hydroxyl, carbonyl, and ether functionalities requires careful planning and execution.
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Protecting group strategy: The multitude of reactive functional groups necessitates a robust and orthogonal protecting group strategy to avoid unwanted side reactions.[1]
2. What are common protecting groups used for hydroxyl functions in complex diterpenoid synthesis?
The choice of protecting groups is critical and depends on the specific reaction conditions planned for subsequent steps. Common protecting groups for hydroxyls include:
-
Silyl ethers (e.g., TBS, TIPS, TBDPS): These are widely used due to their stability under various conditions and their tunable lability for selective removal.
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Benzyl (B1604629) ethers (e.g., Bn): Stable to a wide range of reagents, they are typically removed by hydrogenolysis.
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Esters (e.g., Acetyl, Benzoyl): Useful for temporary protection and can be removed under basic or acidic conditions.
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Acetals and Ketals (e.g., MOM, MEM, SEM): Often used to protect 1,2- or 1,3-diols.
A well-designed protecting group strategy involves using "orthogonal" protecting groups that can be removed under different conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others.[1]
3. What purification techniques are most effective for this compound derivatives?
Due to the polarity and potential for multiple closely related byproducts, a multi-step purification strategy is often necessary. Effective techniques include:
-
Column Chromatography: Silica (B1680970) gel is a standard first-pass purification method. For highly polar compounds, reversed-phase silica (C18) may be more effective.
-
Gel Filtration Chromatography (e.g., Sephadex LH-20): This is useful for separating compounds based on size and can be effective in removing polymeric byproducts or separating compounds with similar polarities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain highly pure material. Both normal-phase and reversed-phase columns can be used, depending on the specific derivative.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique can be particularly useful for separating polar compounds and avoiding decomposition on solid stationary phases.
Troubleshooting Guides
Low Yield in Cyclization Steps to Form the Kaurane Skeleton
| Potential Cause | Troubleshooting Steps |
| Incorrect Stereochemistry in Precursor | - Confirm the stereochemistry of all chiral centers in the starting materials and intermediates using NMR (NOESY, ROESY) and/or X-ray crystallography.- Re-evaluate the stereoselectivity of the reactions leading up to the cyclization. |
| Suboptimal Reaction Conditions | - Screen different Lewis acids or transition metal catalysts.- Vary the reaction temperature and time.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions. |
| Steric Hindrance | - Modify the substrate to reduce steric clash near the reacting centers.- Consider a different cyclization strategy that approaches the bond formation from a less hindered trajectory. |
| Decomposition of Starting Material or Product | - Use milder reaction conditions.- Ensure all reagents and solvents are pure and dry.- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Poor Regio- or Stereoselectivity in Oxidation/Reduction Reactions
| Potential Cause | Troubleshooting Steps |
| Non-selective Reagent | - Choose a more sterically hindered or electronically biased reagent to favor reaction at a specific site.- For example, use a bulky reducing agent like L-Selectride® for stereoselective ketone reduction. |
| Neighboring Group Participation | - Protect nearby functional groups that may be directing the reagent to the wrong position.- Alternatively, leverage neighboring group participation by installing a directing group. |
| Substrate Conformation | - Analyze the most stable conformation of the substrate to predict the most accessible face for the reagent.- Lowering the reaction temperature can sometimes increase selectivity. |
| Epimerization | - If the newly formed stereocenter is labile, use milder workup conditions.- Consider in-situ protection of the newly formed functional group. |
Difficulties with Protecting Group Removal
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Increase the reaction time or temperature.- Use a stronger deprotection reagent or a scavenger to drive the reaction to completion. |
| Substrate Decomposition | - Use milder deprotection conditions (e.g., different reagent, lower temperature).- Screen a variety of deprotection protocols to find one that is compatible with the sensitive functional groups on the molecule. |
| Protecting Group Migration | - This can occur under acidic or basic conditions. Consider a protecting group that is removed under neutral conditions (e.g., hydrogenolysis for benzyl ethers). |
| Low Yield of Desired Product | - Optimize the workup procedure to minimize product loss.- Ensure the pH is controlled during extraction if the product is acid or base sensitive. |
Quantitative Data
The following table summarizes representative yields for the microbial production of ent-kaurene, a key precursor to this compound, in engineered E. coli. While not a chemical synthesis, this data provides a benchmark for the production of the core skeleton.
| Precursor | Host Organism | Titer (mg/L) | Reference |
| Isoprenoid Alcohols | E. coli | 113 ± 7 | [2][3] |
Experimental Protocols
General Protocol for Purification of Highly Oxygenated Diterpenoids
This protocol is a general guideline and may require optimization for specific this compound derivatives.
-
Initial Purification by Silica Gel Column Chromatography:
-
The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel.
-
The silica is loaded onto a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Fractions are collected and analyzed by TLC or LC-MS.
-
Fractions containing the desired product are combined and concentrated.
-
-
Secondary Purification by Sephadex LH-20 Chromatography:
-
The partially purified product from the silica gel column is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol).
-
The solution is loaded onto a Sephadex LH-20 column equilibrated with the same solvent.
-
The product is eluted with the same solvent, and fractions are collected.
-
Fractions are analyzed, and those containing the pure product are combined and concentrated.
-
-
Final Purification by Semi-Preparative HPLC:
-
The product from the Sephadex column is dissolved in the mobile phase to be used for HPLC.
-
The solution is filtered through a 0.45 µm filter.
-
The sample is injected onto a semi-preparative HPLC column (e.g., C18).
-
A suitable gradient of solvents (e.g., acetonitrile (B52724) and water) is used to elute the compound.
-
The peak corresponding to the desired product is collected, and the solvent is removed under reduced pressure to yield the pure compound.
-
Visualizations
Caption: Biosynthetic pathway of this compound from GGPP.
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low reaction yield.
References
minimizing degradation of Lasiokaurinin during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Lasiokaurinin during storage and handling. It includes troubleshooting advice for common issues encountered during experiments and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
For long-term storage, this compound powder should be kept at -20°C in a sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] The storage area should be dry and protected from light.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a robust solvent for a wide array of organic compounds and is suitable for long-term storage of many natural products. For immediate use in aqueous buffers, prepare fresh dilutions from the DMSO stock. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q3: What are the primary factors that can cause this compound degradation?
This compound, a kaurene-type diterpenoid, possesses functional groups susceptible to degradation. The primary factors of concern are:
-
Hydrolysis: The presence of ester and epoxide groups makes this compound susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Exposure to air and light can lead to oxidation, particularly of the double bonds and hydroxyl groups within the molecule.[2]
-
Photodegradation: Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to the formation of degradation products.
-
Thermal Stress: Elevated temperatures can accelerate both hydrolysis and oxidation.
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions, especially in aqueous or protic solvents, at room temperature for extended periods. If temporary storage at room temperature is necessary for experimental setup, protect the solution from light and use it as quickly as possible. For longer-term storage, aliquoted DMSO stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in stock solution or experimental medium. | 1. Prepare a fresh stock solution from powder. 2. Confirm the pH of your experimental buffer; extreme pH can accelerate hydrolysis. 3. Minimize the exposure of the compound to light during the experiment. 4. Perform a stability check of this compound in your experimental medium (see Experimental Protocols). |
| Inconsistent results between experiments | Batch-to-batch variability of this compound; inconsistent handling or storage; degradation over time. | 1. If possible, use the same batch of this compound for a series of related experiments. 2. Standardize your solution preparation and handling procedures. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 4. Periodically check the purity of your stock solution using HPLC. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the aqueous buffer is low (typically <0.5%) but sufficient to maintain solubility. 2. Consider using a different co-solvent if DMSO interferes with your assay. 3. Prepare the final dilution just before use. |
| Appearance of new peaks in HPLC analysis of stock solution | Degradation of this compound. | 1. Review storage conditions (temperature, light exposure, solvent quality). 2. If degradation is suspected, prepare a fresh stock solution. 3. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.[3][4][5][6]
Materials:
-
This compound stock solution (in a suitable solvent like acetonitrile (B52724) or methanol (B129727) for better compatibility with aqueous stress conditions)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
UV lamp (254 nm and 365 nm)
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Sample Preparation: For each condition, dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the respective stress solution.
-
Acid Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound solution and 3% H₂O₂.
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the this compound stock solution in an oven at 60°C.
-
Take samples at 24, 48, and 72 hours and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a thin layer of this compound solution in a petri dish to UV light (254 nm and 365 nm) for 24, 48, and 72 hours.
-
Keep a control sample wrapped in aluminum foil under the same conditions.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control sample (stored at -20°C). Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Powder | -20°C | Inert Gas (e.g., Argon) | Dark | Long-term |
| DMSO Stock Solution | -20°C or -80°C | Sealed | Dark | Up to 6 months |
| Aqueous Solution | 2-8°C | Sealed | Dark | Short-term (hours) |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 hours | 75% | 2 |
| 0.1 M NaOH, RT | 8 hours | 40% | 3 |
| 3% H₂O₂, RT | 24 hours | 85% | 1 |
| 60°C | 72 hours | 90% | 1 |
| UV Light (254 nm) | 72 hours | 60% | 4 |
Note: The data in this table is illustrative and will vary based on experimental conditions.
Visualizations
Caption: Workflow for this compound Handling and Use.
Caption: Potential Degradation Pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
dealing with low yield in natural product isolation of diterpenoids
Welcome to the Technical Support Center for Natural Product Isolation, specializing in the challenges associated with obtaining diterpenoids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common issues of low yield during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields when isolating diterpenoids?
A1: Low yields in diterpenoid isolation typically stem from a few common factors:
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Low Natural Abundance: The target diterpenoid may be present in very low concentrations within the source material (e.g., plant, fungus, or marine organism).[1]
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Incomplete Extraction: The chosen solvent or extraction method may not be efficient at removing the diterpenoids from the raw material.[2] Factors such as solvent polarity, temperature, and extraction time are critical.
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Compound Degradation: Diterpenoids can be sensitive to heat, light, or pH changes, leading to degradation during the extraction and purification process.[3] Prolonged exposure to high temperatures, as in some conventional extraction methods, can be particularly detrimental to thermolabile compounds.
-
Suboptimal Solvent Selection: A solvent that is either too polar or too non-polar will not effectively solubilize the target diterpenoids.
Q2: How can I improve the initial extraction efficiency of diterpenoids?
A2: To enhance the efficiency of your initial extraction, consider the following strategies:
-
Optimize Solvent Choice: Experiment with a range of solvents with varying polarities. Solvent mixtures can often be more effective than a single solvent. For many diterpenoids, solvents like methanol, ethanol, acetone, or chloroform (B151607) are good starting points.
-
Proper Sample Preparation: Ensure the source material is finely ground to increase the surface area for solvent interaction.
-
Employ Modern Extraction Techniques: Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[4] Supercritical Fluid Extraction (SFE) with carbon dioxide, sometimes with a modifier like ethanol, can also be highly selective and efficient.[5][6]
Q3: I'm losing a significant amount of my compound during chromatographic purification. What could be the cause?
A3: Significant loss during chromatography is a common issue. Here are some potential causes and solutions:
-
Compound Precipitation on the Column: The solvent used to load your sample onto the column might be too weak, causing your diterpenoid to precipitate. Ensure your sample is fully dissolved in the initial mobile phase.
-
Irreversible Adsorption: Some diterpenoids may bind irreversibly to the stationary phase (e.g., silica (B1680970) gel). This can be mitigated by deactivating the silica gel with a small amount of water or by using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18).
-
Incorrect Fraction Collection: You might be discarding fractions that contain your compound. Use a more sensitive detection method, such as UV-Vis spectrophotometry at the diterpenoid's λmax, to guide your fraction collection.
-
Co-elution with Impurities: If your target compound co-elutes with other substances, you may discard these mixed fractions, leading to a lower yield of pure compound. Optimizing the mobile phase gradient or using a different chromatographic technique (e.g., preparative HPLC) can improve separation.
Troubleshooting Guides
Issue 1: Low Yield from Initial Crude Extraction
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the optimal solvent for your target diterpenoid. |
| Insufficient Extraction Time/Temperature | Increase the extraction time or temperature, but monitor for potential degradation of the target compound. Modern techniques like UAE or MAE can reduce extraction time and temperature requirements. |
| Poor Sample Preparation | Ensure the plant or microbial material is thoroughly dried and finely ground to maximize surface area for solvent penetration. |
| Compound Degradation | If the diterpenoid is known to be heat-sensitive, use non-thermal extraction methods like maceration or ultrasound-assisted extraction at room temperature. Protect extracts from light if the compound is light-sensitive. |
Issue 2: Significant Loss of Compound During Purification
| Possible Cause | Suggested Solution |
| Suboptimal Column Chromatography Conditions | Optimize the stationary phase (e.g., silica gel, alumina, C18) and the mobile phase system (solvent polarity and gradient). Perform thin-layer chromatography (TLC) first to determine the best solvent system for separation. |
| Compound Invisibility on TLC Plate | Use a variety of visualization techniques for TLC, such as a UV lamp (254 nm and 366 nm) and staining reagents (e.g., vanillin-sulfuric acid, ceric sulfate), as some diterpenoids may not be UV-active. |
| Overloading the Column | Do not exceed the loading capacity of your column. Overloading leads to poor separation and loss of resolution, resulting in mixed fractions and lower yields of the pure compound. |
| Use of Macroporous Resins | For enrichment of diterpenoids from the crude extract, consider using macroporous adsorption resins. This can significantly increase the purity of the sample before final chromatographic steps, improving overall yield.[7][8][9] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Solvents on Terpenoid Yield
| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |
| Andrographis paniculata | Supercritical Fluid Extraction | CO₂ (60°C, 100 bar) | 0.0132 (andrographolide) | [5] |
| Boletus edulis | Response Surface Methodology Optimized | 70% Ethanol | 1.85 (total triterpenoids) | [8] |
| Curry Leaf | Soxhlet | Methanol | 12.50 | [10] |
| Curry Leaf | Soxhlet | Ethanol | 11.00 | [10] |
| Jamun Leaf | Hot Extraction | Methanol | 22.50 | [10] |
| Jamun Leaf | Cold Extraction | Methanol | 9.25 | [10] |
| Medicinal Plants (Average) | Reflux | 80% Methanol | 12.4 | [11] |
| Medicinal Plants (Average) | Shaker | 80% Methanol | 10.8 | [11] |
Table 2: Purification of Terpenoids Using Macroporous Resin
| Source Material | Target Compound | Initial Purity (%) | Purity after Resin (%) | Recovery Yield (%) | Reference |
| Boletus edulis | Total Triterpenoids | 3.5 | 8.71 | Not Specified | [8] |
| Inonotus hispidus | Total Triterpenoids | 2.67 | 12.93 | 75.48 | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Diterpenoids
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction: Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask. Add the chosen extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication power (e.g., 200 W) and extract for a specified time (e.g., 30-60 minutes).[12]
-
Filtration: After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 45-50°C) to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification.
Protocol 2: Purification of Diterpenoids by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10-20 mL).
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the target diterpenoid.
-
Pooling and Concentration: Combine the pure fractions containing the target compound and evaporate the solvent to obtain the purified diterpenoid.
Visualizations
Diterpenoid Biosynthesis Pathways
Caption: General overview of the Mevalonate (MVA) and MEP pathways leading to diterpenoid biosynthesis.
Experimental Workflow for Diterpenoid Isolation
Caption: A typical experimental workflow for the isolation and purification of diterpenoids.
Troubleshooting Logic for Low Yield
References
- 1. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Lasiokaurinin through Chromatographic Techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lasiokaurinin using chromatographic techniques.
Troubleshooting Guides
This section addresses specific problems that may arise during the chromatographic purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem: Low Yield of this compound After Column Chromatography
-
Question: We are experiencing a significant loss of this compound after the initial column chromatography step. What are the potential causes and how can we improve the yield?
-
Answer: Low recovery of the target compound can stem from several factors. Firstly, improper selection of the stationary phase (e.g., silica (B1680970) gel) or mobile phase can lead to irreversible adsorption of this compound onto the column.[1] Consider testing different solvent systems with varying polarities to ensure efficient elution. Secondly, the compound may be degrading on the column. This can be assessed by analyzing the collected fractions for degradation products. If degradation is suspected, using a less acidic or basic stationary phase, or performing the chromatography at a lower temperature might be beneficial. Finally, ensure that the column is not overloaded, as this can lead to poor separation and apparent yield loss.
Problem: Poor Resolution of this compound from Impurities in HPLC
-
Question: Our High-Performance Liquid Chromatography (HPLC) results show that this compound is co-eluting with several impurities, resulting in poor peak resolution. How can we improve the separation?
-
Answer: Achieving baseline resolution is crucial for obtaining high-purity this compound. If you are observing poor resolution, consider the following adjustments to your HPLC method. Modifying the mobile phase composition, such as changing the solvent ratio or incorporating a different organic modifier, can significantly alter selectivity.[2] Optimizing the gradient profile by making it shallower can also enhance the separation of closely eluting compounds.[2] Additionally, switching to a column with a different stationary phase chemistry or a smaller particle size can provide a different separation mechanism and improved efficiency.[3] Finally, adjusting the column temperature can also influence selectivity and improve resolution.[2]
Problem: Inconsistent Retention Times in HPLC Analysis
-
Question: We are observing significant shifts in the retention time of this compound between different HPLC runs. What could be causing this variability?
-
Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes include insufficient column equilibration between injections, variations in mobile phase preparation, and poor temperature control.[4] Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.[4] Precise and consistent preparation of the mobile phase is critical; even small variations in solvent composition can affect retention times.[2] Utilizing a column oven to maintain a constant temperature is also highly recommended, as temperature fluctuations can impact viscosity and retention.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chromatographic purification of this compound.
General Questions
-
Question: What is the recommended first step for purifying a crude extract of this compound?
-
Answer: For a crude natural product extract, a preliminary separation using column chromatography is often the most effective initial step.[5] This technique allows for the removal of a significant portion of impurities and provides partially purified fractions enriched with this compound. Silica gel is a commonly used stationary phase for this purpose.[1]
-
Question: How can we monitor the purity of this compound during the purification process?
-
Answer: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of column chromatography and assessing the purity of fractions.[1] For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred method.
Technique-Specific Questions
-
Question: What are the key parameters to optimize in preparative HPLC for maximizing the yield of pure this compound?
-
Answer: In preparative HPLC, the goal is to purify larger quantities of your compound. Key parameters to optimize include the sample loading volume, the mobile phase composition to ensure good resolution while minimizing run time, and the fraction collection parameters to selectively collect the peak corresponding to this compound.
-
Question: Can other chromatographic techniques be used for this compound purification?
-
Answer: Yes, depending on the physicochemical properties of this compound and the nature of the impurities, other techniques like ion-exchange chromatography or affinity chromatography could be employed.[5][6] For instance, if this compound possesses ionizable groups, ion-exchange chromatography can be a powerful purification step.[6]
Data Presentation
The following tables illustrate the type of quantitative data that should be collected and organized during the purification of this compound.
Table 1: Summary of a Multi-Step Purification of this compound
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (%) |
| Crude Extract | 5000 | 15 | 100 |
| Silica Gel Column Chromatography | 800 | 65 | 69.3 |
| Preparative HPLC | 450 | 98.5 | 58.7 |
Table 2: HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid channels.
-
Equilibration: Allow the mobile phase to run through the column until the bed is stable.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the mobile phase, collecting fractions of a defined volume. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane) can be used to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing pure or enriched this compound and evaporate the solvent under reduced pressure.
Protocol 2: Preparative HPLC for Final Purification of this compound
-
System Preparation: Prime the HPLC system with the mobile phase to remove any air bubbles.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the mobile phase and filter it through a 0.45 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run and Fraction Collection: Run the HPLC method and collect fractions corresponding to the this compound peak using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent to obtain highly pure this compound.
Visualizations
References
- 1. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Lasiokaurinin and Oridonin
In the landscape of natural product-derived anticancer agents, the diterpenoids Lasiokaurinin and Oridonin, both isolated from plants of the Isodon genus, have emerged as compounds of significant interest. While Oridonin has been extensively studied for its broad-spectrum anticancer properties, recent research has highlighted the potent and, in some contexts, superior anticancer activity of this compound. This guide provides a detailed comparison of their anticancer efficacy, mechanisms of action, and the experimental methodologies used to evaluate their effects, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of this compound and Oridonin have been evaluated across various cancer cell lines, with a notable direct comparison in the context of breast cancer. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
Table 1: IC50 Values of this compound and Oridonin in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) at 48h |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | 1.83 ± 0.15 |
| Oridonin | 15.27 ± 1.21 | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | This compound | 1.25 ± 0.11 |
| Oridonin | 12.84 ± 1.03 | ||
| MCF7 | ER-positive Breast Cancer | This compound | 2.47 ± 0.23 |
| Oridonin | 28.65 ± 2.54 | ||
| SK-BR-3 | HER2-positive Breast Cancer | This compound | ~1-5 (approx.) |
Data for MDA-MB-231, MDA-MB-468, and MCF7 are derived from a direct comparative study. The IC50 value for this compound in SK-BR-3 cells is from a separate study that evaluated a panel of breast cancer cell lines[1].
The data clearly indicates that this compound exhibits significantly more potent cytotoxic activity against breast cancer cells compared to Oridonin, with IC50 values that are approximately 7- to 11-fold lower.
Table 2: IC50 Values of Oridonin in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| UM1 | Oral Squamous Cell Carcinoma | ~5-10 (approx.) |
| SCC25 | Oral Squamous Cell Carcinoma | ~5-10 (approx.) |
| PANC-1 | Pancreatic Cancer | ~20-40 (approx.) |
| SW1990 | Pancreatic Cancer | ~20-40 (approx.) |
These values are approximated from graphical data presented in the cited literature and serve as a general reference for Oridonin's activity in other cancer types[2][3].
Currently, there is a lack of publicly available, direct comparative studies of this compound and Oridonin in cancer types other than breast cancer.
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Oridonin exert their anticancer effects through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways. However, the specific molecular targets and the potency of their effects appear to differ.
This compound: A Potent Inducer of Apoptosis and G2/M Arrest
Recent studies have elucidated that this compound's potent anticancer activity stems from its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: this compound treatment leads to a significant increase in the apoptotic rate of breast cancer cells. This is accompanied by the cleavage of caspase-3 and PARP, key markers of apoptosis[1].
-
Cell Cycle Arrest: this compound effectively arrests breast cancer cells in the G2/M phase of the cell cycle[1].
-
Signaling Pathway Modulation:
-
PLK1 Inhibition: A key mechanism of this compound is the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. By downregulating PLK1, this compound subsequently inhibits CDC25C and the phosphorylation of AKT, leading to G2/M arrest and apoptosis[1].
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.
-
STAT3 Pathway: this compound also demonstrates inhibitory effects on the STAT3 signaling pathway, which is often constitutively activated in cancer and promotes tumor growth and survival.
-
Oridonin: A Multi-Targeted Anticancer Agent
Oridonin's anticancer activity has been more broadly characterized across a range of cancers, and it is known to modulate multiple signaling pathways.
-
Induction of Apoptosis: Oridonin induces apoptosis in various cancer cells, including oral, breast, and pancreatic cancer. This is evidenced by the increased ratio of Bax/Bcl-2 and the activation of caspases-3 and -9[2].
-
Cell Cycle Arrest: Oridonin can induce cell cycle arrest at the G2/M phase in oral and prostate cancer cells by downregulating proteins such as cyclin B1[2][4].
-
Signaling Pathway Modulation:
-
PI3K/Akt Pathway: Oridonin has been shown to inhibit the PI3K/Akt signaling pathway in oral and breast cancer cells, contributing to its pro-apoptotic and anti-proliferative effects[2][5][6].
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, is another target of Oridonin. Activation of the JNK pathway and inhibition of p38 MAPK have been implicated in Oridonin-induced apoptosis and autophagy in pancreatic cancer[3][7].
-
STAT3 Pathway: Oridonin has been reported to inhibit the STAT3 signaling pathway in various cancers.
-
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and Oridonin are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Oridonin for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the untreated control.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Oridonin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p-Akt, Akt, p-PLK1, PLK1) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's proposed anticancer signaling pathways.
Caption: Oridonin's established anticancer signaling pathways.
Caption: General experimental workflow for in vitro comparison.
Conclusion
The available evidence strongly suggests that this compound is a more potent anticancer agent than Oridonin, at least in the context of breast cancer. Its distinct mechanism of action, centered on the inhibition of PLK1, presents a promising avenue for the development of novel cancer therapeutics. Oridonin remains a valuable natural product with well-documented, multi-targeted anticancer activities.
Further research is warranted to conduct direct comparative studies of this compound and Oridonin in a broader range of cancer types to fully elucidate their relative therapeutic potential. Additionally, in vivo studies are crucial to validate the promising in vitro findings for this compound and to assess its safety and efficacy in a preclinical setting. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of these two promising natural compounds.
References
- 1. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oridonin induces autophagy-mediated cell death in pancreatic cancer by activating the c-Jun N-terminal kinase pathway and inhibiting phosphoinositide 3-kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Oridonin suppresses gastric cancer SGC‐7901 cell proliferation by targeting the TNF‐alpha/androgen receptor/TGF‐beta signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
Lasiokaurinin Bioactivity in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct validation of the ent-kaurane diterpenoid Lasiokaurinin in patient-derived xenograft (PDX) models is not yet available in published literature, valuable insights can be drawn from the preclinical evaluation of a closely related compound, Oridonin. Both this compound and Oridonin are isolated from the medicinal plant Rabdosia rubescens and share structural similarities. This guide provides a comparative overview of the bioactivity of these compounds, with a focus on Oridonin's performance in PDX models as a predictive framework for this compound.
Introduction to this compound and Oridonin
This compound has demonstrated potent anti-tumor activities, notably in breast cancer, where it functions as a novel autophagy modulator. By disrupting autophagic flux through the PDPK1-AKT/mTOR axis, this compound induces cancer cell death. Oridonin, another prominent ent-kaurane diterpenoid from Rabdosia rubescens, has been more extensively studied and has shown a broad range of pharmacological properties, including anti-tumor, anti-bacterial, and anti-inflammatory effects.
The Significance of Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are becoming increasingly vital in preclinical cancer research. These models are favored over traditional cell line-derived xenografts because they more accurately retain the histopathological and genetic characteristics of the original human tumors. This fidelity makes PDX models a more reliable platform for evaluating the efficacy of novel anti-cancer agents and for studying drug resistance mechanisms.
Oridonin in Patient-Derived Xenografts: A Case Study
A significant study has validated the bioactivity of Oridonin in PDX models of esophageal squamous cell carcinoma (ESCC). The findings from this research provide a strong surrogate for understanding the potential of this compound in a similar preclinical setting.
In Vitro Efficacy of Oridonin in ESCC Cell Lines
Prior to in vivo testing, the effects of Oridonin were evaluated in various ESCC cell lines.
| Cell Line | IC50 (µM) after 48h | Key Observations |
| KYSE70 | ~10 µM | Time and concentration-dependent growth inhibition. |
| KYSE410 | ~15 µM | Induction of G2/M cell cycle arrest. |
| KYSE450 | ~12 µM | Stimulation of apoptosis. |
In Vivo Validation in ESCC Patient-Derived Xenografts
The anti-tumor effects of Oridonin were confirmed in PDX models established from patients with ESCC.
| Treatment Group | Dosage | Tumor Growth Inhibition | Mechanism of Action |
| Control (Vehicle) | - | - | - |
| Oridonin | 20 mg/kg/day (i.p.) | Significant attenuation of PDX tumor growth. | Inhibition of AKT signaling pathway. |
| Cisplatin | 5 mg/kg/week (i.p.) | Moderate tumor growth inhibition. | DNA damaging agent. |
| 5-Fluorouracil (5-FU) | 25 mg/kg/week (i.p.) | Moderate tumor growth inhibition. | Thymidylate synthase inhibitor. |
| Oridonin + Cisplatin | As above | Enhanced tumor growth inhibition compared to single agents. | Synergistic effect. |
| Oridonin + 5-FU | As above | Enhanced tumor growth inhibition compared to single agents. | Synergistic effect. |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
Fresh tumor tissues from consenting ESCC patients are surgically obtained and washed in a sterile medium. The tissue is then minced into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flanks of immunodeficient mice (e.g., NOD/SCID). Tumor growth is monitored regularly. Once the tumors reach a specified volume (e.g., 1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
In Vivo Drug Efficacy Studies
Once PDX tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups. Drugs (Oridonin, Cisplatin, 5-FU, or vehicle) are administered according to the specified dosages and schedules. Tumor volume is measured periodically with calipers. At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and western blotting, to evaluate the molecular markers of drug activity.
Signaling Pathway Analysis
Oridonin's anti-tumor activity in ESCC has been shown to be mediated through the inhibition of the AKT signaling pathway.[1][2][3] This pathway is crucial for cell growth, survival, and proliferation.
Caption: Oridonin inhibits the phosphorylation of AKT, leading to decreased cell proliferation and increased apoptosis.
Experimental Workflow
The process of validating a compound like Oridonin in PDX models follows a structured workflow from patient sample acquisition to data analysis.
Caption: Workflow for the in vivo evaluation of therapeutic agents using patient-derived xenograft models.
Comparative Insights and Future Directions
The successful validation of Oridonin in ESCC PDX models provides a strong rationale for investigating this compound in similar preclinical settings. Given their shared origin and structural class, it is plausible that this compound could exhibit comparable or even superior efficacy.
Furthermore, studies on the whole extract of Rabdosia rubescens have indicated synergistic effects compared to its isolated active components. One study demonstrated that the extract, containing a low dose of Oridonin, was as effective at inhibiting prostate cancer xenograft growth as a five-fold higher dose of pure Oridonin. This suggests that other compounds within the plant, potentially including this compound, contribute to the overall anti-tumor activity.
Future research should focus on directly evaluating this compound in a panel of PDX models representing different cancer types to determine its efficacy, optimal dosage, and mechanism of action. Comparative studies with Oridonin and standard-of-care chemotherapies would be crucial in establishing its potential as a novel anti-cancer agent.
References
Structure-Activity Relationship of Lasiokaurinin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lasiokaurinin analogues, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. We present key quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of the relevant signaling pathways to facilitate further research and drug development.
Data Presentation: Comparative Biological Activity of this compound and its Analogues
The following table summarizes the biological activities of the parent compound, this compound, and its key analogues. The data highlights the significant increase in cytotoxic potency of certain synthetic derivatives.
| Compound | Structure | Cell Line | Assay Type | IC50 / MIC | Primary Mechanism of Action | Reference |
| Lasiokaurin (LAS) | Diterpenoid | SK-BR-3 (Breast Cancer) | MTT Assay | ~1.59 µM | Induces G2/M phase arrest via the PLK1 pathway; Inhibits PI3K/Akt/mTOR and STAT3 signaling. | [1] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | ~2.1 µM | [1] | |||
| BT-549 (Breast Cancer) | MTT Assay | ~2.58 µM | [1] | |||
| MCF-7 (Breast Cancer) | MTT Assay | ~4.06 µM | [1] | |||
| T-47D (Breast Cancer) | MTT Assay | ~4.16 µM | [1] | |||
| Analogue 10 | Lasiokaurin Derivative | MGC-803 (Gastric Cancer) | Cytotoxicity Assay | 0.47 µM | Induces apoptosis via the mitochondrial pathway; Causes S-phase cell cycle arrest. | [2] |
| CaEs-17 (Esophageal Cancer) | Cytotoxicity Assay | 0.20 µM | [2] | |||
| Analogue 16 | Lasiokaurin Derivative | S. aureus | Antimicrobial Assay | 2.0 µg/mL (MIC) | Antimicrobial activity. | [2] |
| B. subtilis | Antimicrobial Assay | 1.0 µg/mL (MIC) | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of this compound and its analogues is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular formazan (B1609692) crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (or the parent compound) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a key technique used to investigate the mechanisms of cell death and cell cycle arrest induced by this compound analogues.
Principle:
-
Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium (B1200493) iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye like PI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Methodology:
-
Cell Treatment: Cells are treated with the this compound analogue at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Staining for Apoptosis: Cells are washed and resuspended in a binding buffer, followed by incubation with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Staining for Cell Cycle: Cells are fixed in ice-cold ethanol, treated with RNase A to remove RNA, and then stained with PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is processed using appropriate software to determine the percentage of apoptotic cells and the distribution of cells in the different phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
S-Phase Cell Cycle Arrest Induced by this compound Analogue 10
This compound analogue 10 induces S-phase arrest by modulating the ATM-Chk2-Cdc25A-CDK2/Cyclin A1 pathway. A simplified representation of this signaling cascade is shown below.
Caption: S-Phase Arrest Pathway of Analogue 10.
G2/M Phase Cell Cycle Arrest Induced by Lasiokaurin
The parent compound, Lasiokaurin, has been shown to induce G2/M phase arrest through the inhibition of the PLK1 signaling pathway.
Caption: G2/M Arrest Pathway of Lasiokaurin.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Lasiokaurin
Lasiokaurin also exerts its anticancer effects by inhibiting the pro-survival PI3K/Akt/mTOR signaling pathway.
References
Cross-Validation of Lasiokaurinin's Targets in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lasiokaurinin, a natural compound, has demonstrated significant anti-tumor activity, primarily through the modulation of key signaling pathways. This guide provides a comparative analysis of its validated targets across different cancer cell lines, supported by experimental data and detailed protocols. Due to the limited direct cross-validation studies on this compound, this guide incorporates data from the closely related compound Oridonin (B1677485) to infer potential target conservation and cell line-specific effects.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and the related compound Oridonin across various cancer cell lines, and the validated protein targets of this compound in breast cancer.
Table 1: IC50 Values of this compound and Oridonin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 1.88 (24h), 1.29 (48h), 1.07 (72h) | |
| BT-549 | Triple-Negative Breast Cancer | 2.11 (24h), 1.58 (48h), 1.22 (72h) | ||
| Oridonin | A549 | Lung Cancer | 10-40 (24h & 48h) | [1] |
| H1688 | Small Cell Lung Cancer | 2.5-40 (24h & 48h) | [1] | |
| MCF-7 | Breast Cancer | Not specified | ||
| SW480 | Colorectal Cancer | Not specified | [2] | |
| SW620 | Colorectal Cancer | Not specified | [2] | |
| PANC-1 | Pancreatic Cancer | Not specified |
Table 2: Validated Protein Targets of this compound in Breast Cancer Cell Lines
| Target Protein | Pathway | Cell Line(s) | Method of Validation | Observed Effect | Citation |
| PDPK1 | PI3K/Akt/mTOR | Breast Cancer | Western Blot | Inhibition | |
| Akt (p-Akt) | PI3K/Akt/mTOR | Breast Cancer | Western Blot | Decreased phosphorylation | |
| mTOR (p-mTOR) | PI3K/Akt/mTOR | Breast Cancer | Western Blot | Decreased phosphorylation | |
| STAT3 (p-STAT3) | JAK/STAT | Triple-Negative Breast Cancer | Western Blot | Decreased expression and phosphorylation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.2–50 µM) or vehicle control (DMSO) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
2. Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., PDPK1, p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Autophagy Flux Assay (LC3-II Turnover)
-
Cell Treatment: Cells are treated with this compound in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a specified time.
-
Protein Extraction and Western Blot: Cell lysates are prepared and subjected to Western blotting as described above, using an antibody specific for LC3.
-
Analysis: Autophagic flux is determined by comparing the amount of LC3-II (the lipidated form of LC3) in the presence and absence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates a blockage of autophagic degradation.
Visualizations
Signaling Pathway of this compound in Breast Cancer
References
Lasiokaurinin and Its Synthetic Derivatives: A Comparative Analysis of In Vivo Antitumor Efficacy
A comprehensive review of the in vivo antitumor activities of the natural diterpenoid Lasiokaurinin and its promising synthetic derivatives, with a focus on experimental data and mechanisms of action.
Researchers in oncology and drug development are continually exploring natural compounds for novel anticancer agents. This compound, a diterpenoid found in Isodon species, has demonstrated notable antitumor properties. Recent research has focused on synthesizing this compound derivatives to enhance its therapeutic potential. This guide provides a detailed comparison of the in vivo efficacy of this compound and its synthetic derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
In Vivo Efficacy: A Head-to-Head Comparison
Recent preclinical studies have highlighted the potent in vivo antitumor effects of both this compound and its synthetic analogs. Notably, a synthetic derivative, designated as compound 10, has shown superior efficacy in a gastric cancer model compared to the parent compound, while this compound itself has demonstrated significant activity in a triple-negative breast cancer (TNBC) model.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 5 mg/kg/day, i.p. | 45% reduction in tumor volume | [1] |
| This compound | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | Nude Mice | 10 mg/kg/day, i.p. | 65% reduction in tumor volume | [1] |
| Derivative (Compound 10) | Gastric Cancer (MGC-803 Xenograft) | Nude Mice | 10 mg/kg/day, i.p. | 72% reduction in tumor weight | [2] |
Key Findings:
-
Enhanced Potency of Synthetic Derivative: The synthetic derivative, compound 10, exhibited a more potent antitumor effect in a gastric cancer xenograft model, with a 72% reduction in tumor weight at a 10 mg/kg daily dose.[2]
-
Dose-Dependent Efficacy of this compound: this compound demonstrated a clear dose-dependent response in a TNBC model, with tumor volume inhibition increasing from 45% at 5 mg/kg to 65% at 10 mg/kg.[1]
-
Favorable Safety Profile: In the TNBC study, this compound was well-tolerated, with no significant changes in the body weight of the mice, suggesting a favorable safety profile at effective doses.[1]
Unraveling the Mechanism of Action: Signaling Pathways
The antitumor activity of this compound and its derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
This compound has been shown to effectively inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways.[1] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers.[3][4] The STAT3 pathway is also frequently overactivated in cancer, contributing to tumor progression and metastasis.[5]
The synthetic derivative, compound 10, is reported to induce apoptosis through a mitochondria-related pathway .[2] This suggests that it may directly target mitochondrial function to trigger cancer cell death.
Below are diagrams illustrating the signaling pathways modulated by this compound.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Lasiokaurinin vs. Oridonin: A Head-to-Head Comparison of two ent-Kaurane Diterpenoids in Cancer Research
A Comparative Analysis of Bioactivity and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.
In the landscape of natural product-derived anticancer agents, ent-kaurane diterpenoids have emerged as a promising class of compounds. Among these, Lasiokaurinin and Oridonin (B1677485), both isolated from plants of the Isodon genus, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a head-to-head comparison of this compound and Oridonin, focusing on their anticancer activities, underlying mechanisms of action, and supporting experimental data to inform further research and drug development efforts.
Comparative Anticancer Activity
The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A recent study directly compared the in vitro anticancer activity of this compound (LAS) and Oridonin in several breast cancer cell lines, including triple-negative breast cancer (TNBC) and ER/PR positive cell lines. The results, summarized in the table below, indicate that this compound exhibits greater potency in diminishing TNBC cell viability compared to Oridonin[1].
| Cell Line | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MDA-MB-231 (TNBC) | This compound | 4.85 ± 0.41 | 2.13 ± 0.18 | 1.54 ± 0.11 |
| Oridonin | 15.32 ± 1.28 | 8.97 ± 0.75 | 6.21 ± 0.53 | |
| MDA-MB-468 (TNBC) | This compound | 6.23 ± 0.55 | 3.89 ± 0.32 | 2.76 ± 0.24 |
| MCF7 (ER/PR+) | This compound | 7.11 ± 0.62 | 4.56 ± 0.39 | 3.18 ± 0.27 |
Table 1: Comparative IC50 values of this compound and Oridonin in various breast cancer cell lines. Data is presented as mean ± SEM from three independent experiments[1].
While the direct comparative data is most robust for breast cancer, both compounds have demonstrated broad-spectrum anticancer activity across a range of cancer types. Oridonin, being more extensively studied, has shown efficacy against pancreatic, lung, colon, and skin cancer, among others[2][3][4]. This compound, although less studied, has also shown potent activity and warrants further investigation across a wider panel of cancer cell lines[1][5].
Mechanism of Action: Induction of Apoptosis
Both this compound and Oridonin exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. Their mechanisms converge on the intrinsic mitochondrial pathway, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
This compound treatment in TNBC cells has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This event triggers a caspase cascade, marked by the cleavage and activation of caspase-9 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to apoptotic cell death[1][6][7].
Similarly, Oridonin has been extensively reported to induce apoptosis through the mitochondrial pathway in a variety of cancer cells[8][9][10][11]. It also modulates the Bax/Bcl-2 ratio and activates the caspase cascade. Furthermore, Oridonin's apoptotic induction has been linked to several key signaling pathways, including the PI3K/Akt, MAPK, and JNK pathways[8][9]. This compound has also been found to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways[1].
Below is a diagram illustrating the apoptotic signaling pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Oridonin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Oridonin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound or Oridonin and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of cell reproductive viability.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3 days.
-
After the incubation period, wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Oridonin for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Both this compound and Oridonin are potent ent-kaurane diterpenoids with significant anticancer properties, primarily mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. Direct comparative studies, particularly in triple-negative breast cancer cell lines, suggest that this compound may possess superior cytotoxic potency to Oridonin[1]. However, Oridonin has been more extensively researched across a wider array of cancer types and its interactions with various signaling pathways are better characterized[2][3][4][8][9][10][11].
For researchers and drug development professionals, this compound represents a highly promising lead compound that warrants more extensive investigation to fully elucidate its therapeutic potential. Future studies should focus on expanding the head-to-head comparative analysis of this compound and Oridonin in a broader range of cancer models, both in vitro and in vivo. Furthermore, detailed structure-activity relationship studies of this compound derivatives could lead to the development of even more potent and selective anticancer agents.
References
- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Anti-Angiogenic and Anti-Metastatic Effects of Oridonin: Current Knowledge and Future Potential [mdpi.com]
- 3. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isolinderalactone regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effects of Oridonin on Proliferation Apoptosis of Human Multiple Myeloma Cells H929 in Vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces a caspase-independent but mitochondria- and MAPK-dependent cell death in the murine fibrosarcoma cell line L929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Mechanism of Lasiokaurinin Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Lasiokaurinin, a naturally occurring diterpenoid, against established inhibitors of key inflammatory signaling pathways. By presenting available experimental data, this document aims to validate the mechanistic underpinnings of this compound's action and benchmark its performance against well-characterized pharmacological agents.
Introduction to Inflammatory Signaling
Inflammation is a complex biological response orchestrated by a network of signaling pathways. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Dysregulation of these pathways is a hallmark of numerous inflammatory diseases, making them prime targets for therapeutic intervention.
-
The NF-κB Pathway: This pathway is a master regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
The MAPK Pathways: These pathways consist of a cascade of protein kinases that transduce extracellular signals into cellular responses. The major MAPK families involved in inflammation are c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK). Activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of inflammatory mediators.
This compound has emerged as a promising anti-inflammatory agent. This guide will dissect its mechanism by comparing its effects on the NF-κB and MAPK pathways with those of known inhibitors.
Comparative Analysis of this compound and Known Inhibitors
To objectively evaluate the anti-inflammatory potential of this compound, its activity is compared with that of several well-established inhibitors targeting different nodes of the NF-κB and MAPK signaling cascades.
Known Inhibitors Profile:
-
BAY 11-7082: An irreversible inhibitor of IκBα phosphorylation, thereby preventing NF-κB activation.[1][2]
-
IMD-0354: A selective inhibitor of IKKβ, a key kinase in the canonical NF-κB pathway.[3][4]
-
SP600125: A reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[5][6]
-
U0126: A highly selective inhibitor of MEK1 and MEK2, the upstream activators of ERK1/2.[7][8]
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data for this compound and the known inhibitors. This data provides a basis for comparing their potency and selectivity.
Table 1: Inhibition of NF-κB Pathway
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | iNOS and COX-2 protein expression | Significant inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | |
| IκBα phosphorylation | Inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | ||
| p65 nuclear translocation | Inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | ||
| BAY 11-7082 | TNF-α-induced IκBα phosphorylation | 10 µM | Tumor cells | [2][5] |
| NF-κB activation | 5-10 µM | Human endothelial cells | [11] | |
| IMD-0354 | IKKβ | 250 nM | In vitro kinase assay | |
| TNF-α induced NF-κB transcription | 1.2 µM | HMC-1 cells | [3][4][12] |
Table 2: Inhibition of MAPK Pathways
| Compound | Target | IC50 | Cell Line/System | Reference |
| This compound | p38 phosphorylation | Inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | |
| ERK1/2 phosphorylation | Inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | ||
| JNK phosphorylation | Inhibition at 5, 10, 20 µM | RAW 264.7 macrophages | ||
| SP600125 | JNK1 | 40 nM | In vitro kinase assay | [1][13] |
| JNK2 | 40 nM | In vitro kinase assay | [1][13] | |
| JNK3 | 90 nM | In vitro kinase assay | [1][13] | |
| U0126 | MEK1 | 70 nM | In vitro kinase assay | |
| MEK2 | 60 nM | In vitro kinase assay | ||
| SB203580 | p38α | 50 nM | In vitro kinase assay | [10] |
| p38β2 | 500 nM | In vitro kinase assay | [10] |
Table 3: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Inhibition | Concentration | Cell Line | Reference |
| This compound | NO production | Significant | 5, 10, 20 µM | RAW 264.7 | |
| PGE2 production | Significant | 5, 10, 20 µM | RAW 264.7 | ||
| TNF-α production | Significant | 5, 10, 20 µM | RAW 264.7 | ||
| IL-6 production | Significant | 5, 10, 20 µM | RAW 264.7 | ||
| BAY 11-7082 | IL-6 release | Significant | 50-100 µM | Human adipose tissue | [5] |
| TNF-α release | Significant | 100 µM | Human adipose tissue | [5] | |
| SP600125 | TNF-α, IL-6, IL-10 expression | IC50: 5-12 µM | CD4+ cells | [13] | |
| SB203580 | IL-2-induced T cell proliferation | IC50: 3-5 µM | Primary human T cells | [9] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY 11-7082 (BAY 11-7821) | NF-κB inhibitor | TargetMol [targetmol.com]
- 3. U0126 | CAS 109511-58-2 | MEK inhibitor [stressmarq.com]
- 4. IMD-0354 (IKK2 Inhibitor V) | IKKβ Inhibitor | AmBeed.com [ambeed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SP600125, JNK inhibitor (CAS 129-56-6) | Abcam [abcam.com]
- 7. MEK Inhibitor U0126 [promega.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Personal protective equipment for handling Lasiokaurinin
This guide provides critical safety and logistical information for the handling and disposal of Lasiokaurinin. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming high potency and toxicity is mandated. These procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
Assumed Hazards:
-
Potential for unknown long-term health effects.
-
Harmful to aquatic life.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all activities involving this compound, from preparation to disposal.[4][5][6]
| PPE Component | Specification | Recommended Use |
| Gloves | Double-gloved with chemotherapy-tested nitrile gloves. | Required for all handling activities. Change outer glove immediately upon contamination and both gloves every 30-60 minutes.[5][7] |
| Gown | Disposable, solid-front, back-closure gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs.[5][7] | Required for all handling activities to prevent skin contamination.[7] |
| Eye & Face Protection | Safety glasses with side shields or splash goggles meeting ANSI Z87.1 standard. A face shield worn over safety glasses is required when there is a significant risk of splashing.[5][8] | Required for all handling activities. |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator is required when handling powders or when aerosols may be generated. For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge should be used.[5][8] | Required when working with powdered this compound or if there is a potential for aerosolization. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[8] | Mandatory for all laboratory work. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is critical for safe handling.
3.1. Pre-Handling Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[5]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill kit, and waste containers, before commencing work.
-
PPE Donning: Don all required PPE in the following order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[5] Ensure the outer glove cuff is pulled over the gown cuff.[7]
3.2. Handling and Experimentation
-
Weighing: If handling this compound as a powder, conduct all weighing within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to minimize aerosol generation.
-
Experimental Procedures: Conduct all experimental manipulations within the designated BSC or fume hood.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[1][7] Wash hands thoroughly before and after handling this compound and after removing gloves.[7]
3.3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of in the designated waste container.[7]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
| Emergency Situation | First-Aid and Response Protocol |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, don appropriate PPE, cover the spill with an absorbent material, and clean from the outside in. Place all cleanup materials in a sealed container for hazardous waste disposal.[5] |
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, pipette tips, absorbent pads) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[10] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound waste down the drain.[11] |
| Empty Containers | Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should be disposed of as chemical waste.[10] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
